molecular formula C6H5N3 B2384543 Imidazo[1,5-b]pyridazine CAS No. 51741-28-7

Imidazo[1,5-b]pyridazine

Cat. No.: B2384543
CAS No.: 51741-28-7
M. Wt: 119.127
InChI Key: AKJQYWFGJWOGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[1,5-b]pyridazine is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic compound consists of an imidazole ring annelated to a pyridazine ring through the N1–C5 bond. While not as extensively studied as some of its isomers, its unique structure confers valuable physicochemical properties and diverse biological activity, making it a versatile building block for pharmaceutical research .This scaffold has demonstrated a broad spectrum of pharmacological actions in scientific research. It has shown inhibitory activity against a range of therapeutic targets, including various kinase enzymes such as PIM-1/2 and BTK . Significant research has also explored its potential as an antiviral agent against viruses including human immunodeficiency HIV-1, influenza, and hepatitis C . Furthermore, Imidazo[1,5-b]pyridazine derivatives act as stimulators of guanylate cyclase , inhibitors of phosphodiesterase 10A (PDE10A) , and antagonists of receptors like the corticotropin-releasing factor and vanilloid-1 receptor . They also function as modulators for ligand binding to the GABAA receptor . The compound is a subject of ongoing research for anticancer and antimalarial applications, among others .The value of the Imidazo[1,5-b]pyridazine core in drug design stems partly from its role as a bioisostere of imidazo[4,5-d]pyrimidines (purines) . Its fused ring system with a bridgehead nitrogen atom is a common structural motif in many biologically active compounds . The presence of the pyridazine ring, a "privileged structure" in drug design, contributes inherent polarity and robust hydrogen-bonding capacity, which can be advantageous for optimizing drug-target interactions and the physicochemical profiles of lead compounds .Researchers can access this scaffold through two primary synthetic approaches: the annulation of an imidazole ring onto a pre-formed pyridazine (Route A) or the heterocyclization of 1-aminoimidazoles to construct the pyridazine core (Route B) . Route B is often considered attractive due to the better accessibility of 1-aminoimidazole starting materials .This product is intended for research and development purposes only. For Research Use Only (RUO). Not for use in human or veterinary diagnosis or therapy.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,5-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-6-4-7-5-9(6)8-3-1/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJQYWFGJWOGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Imidazopyridazine Core: A Scaffold of Isomeric Diversity and Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacological Potential of the Imidazo[1,5-b]pyridazine Scaffold and Its Isomers

Abstract: The Imidazo[1,5-b]pyridazine core, a member of the broader imidazopyridazine family of nitrogen-containing fused heterocycles, represents a "privileged scaffold" in medicinal chemistry. As structural analogues of naturally occurring purines, these compounds are adept at interacting with a wide array of biological targets.[1] While the Imidazo[1,2-b]pyridazine isomer has been more extensively studied, culminating in the FDA-approved drug Ponatinib, the entire scaffold class exhibits a remarkable breadth of pharmacological activities.[1] This guide provides a comprehensive technical overview of the synthesis, diverse biological activities, and structure-activity relationships of the imidazopyridazine scaffold, with a focus on its potential in oncology, inflammation, neuroscience, and infectious diseases.

Nitrogen-containing heterocyclic compounds form the bedrock of the pharmaceutical industry, with nearly three-quarters of FDA-approved drugs featuring such structures.[1] Their prevalence stems from the ability of nitrogen atoms to participate in crucial non-bonding interactions like hydrogen bonding and π-stacking, which govern high-affinity binding to biological receptors and enzymes.[1]

The imidazopyridazine scaffold is a fused bicyclic system comprising an imidazole ring and a pyridazine ring. The arrangement of nitrogen atoms gives rise to several structural isomers, each with a unique electronic distribution and steric profile, leading to differential pharmacological activities. The primary isomers of interest include Imidazo[1,2-b]pyridazine, Imidazo[4,5-c]pyridazine, and Imidazo[4,5-d]pyridazine.[1][2] This guide, while centered on the potential of the Imidazo[1,5-b]pyridazine scaffold, will draw upon the rich data from its more extensively researched isomers to paint a complete picture of the family's therapeutic promise.

Scaffolds cluster_main Imidazopyridazine Isomers A Imidazo[1,5-b]pyridazine B Imidazo[1,2-b]pyridazine C Imidazo[4,5-c]pyridazine D Imidazo[4,5-d]pyridazine

Caption: Key structural isomers of the imidazopyridazine scaffold.

Synthesis of the Imidazopyridazine Core

The synthetic versatility of the imidazopyridazine scaffold is a key driver of its exploration in drug discovery. Various strategies have been developed, with modern approaches increasingly utilizing transition-metal-catalyzed cross-coupling reactions to build complexity and diversity.[1][3] A foundational and widely employed method for constructing the Imidazo[1,2-b]pyridazine ring system is the condensation reaction between a 3-aminopyridazine and an α-haloketone.[4]

Synthesis_Workflow Start1 3-Amino-6-chloropyridazine Reaction Condensation Reaction (Base, e.g., NaHCO3 in Ethanol) Start1->Reaction Start2 α-Bromoketone (e.g., 2-bromo-1-phenylethanone) Start2->Reaction Product 2-Aryl-6-chloro-imidazo[1,2-b]pyridazine Reaction->Product Ring Formation Diversification Further Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling at C6) Product->Diversification Scaffold Decoration Final Diverse Library of Imidazopyridazine Derivatives Diversification->Final

Caption: General workflow for the synthesis of Imidazo[1,2-b]pyridazines.

Experimental Protocol: Synthesis of 2-Aryl-6-chloro-imidazo[1,2-b]pyridazine

This protocol describes a representative synthesis, which serves as a self-validating system for producing the core scaffold. The choice of a halogenated pyridazine is strategic, as it provides a reactive handle for subsequent diversification via cross-coupling reactions.[4]

  • Reactant Preparation: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in absolute ethanol, add the desired α-bromoketone (1.1 eq).

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the mixture. The base acts to neutralize the HBr formed during the reaction, driving the cyclization forward.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. Refluxing provides the necessary activation energy for the bimolecular condensation and subsequent intramolecular cyclization.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water. The product will typically precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel. The final product's identity and purity should be confirmed by NMR and Mass Spectrometry.

Pharmacological Landscape of Imidazopyridazines

The imidazopyridazine scaffold has demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[1]

Anticancer Activity: A Kinase Inhibition Powerhouse

The most significant clinical success of this scaffold is in oncology. The FDA's approval of Ponatinib (Iclusig®), an Imidazo[1,2-b]pyridazine derivative, for chronic myeloid leukemia (CML) highlighted the scaffold's potential as a potent kinase inhibitor.[1]

  • Mechanism of Action (Ponatinib): Ponatinib is a multi-targeted tyrosine kinase inhibitor. Its primary target is the BCR-ABL1 kinase, including the T315I "gatekeeper" mutation that confers resistance to other inhibitors like imatinib.[1] The ethynyl linker in Ponatinib's structure is crucial, allowing it to fit into the ATP-binding pocket without steric clash with the isoleucine residue at position 315.[1]

Kinase_Inhibition cluster_pathway BCR-ABL1 Signaling Pathway in CML BCR_ABL1 BCR-ABL1 Kinase (Constitutively Active) Substrate Downstream Substrates (e.g., STAT5, CrkL) BCR_ABL1->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Apoptosis Inhibition of Apoptosis Substrate->Apoptosis Ponatinib Ponatinib (Imidazo[1,2-b]pyridazine) Ponatinib->BCR_ABL1 Inhibits ATP Binding

Caption: Inhibition of the BCR-ABL1 pathway by Ponatinib.

Beyond BCR-ABL1, imidazopyridazine derivatives have shown potent inhibitory activity against a range of other kinases implicated in cancer, such as PIM kinases, Mps1, and Tropomyosin receptor kinases (TRKs).[1]

Compound ClassTarget Kinase(s)Representative IC₅₀Scaffold IsomerReference
PonatinibBCR-ABL1 (T315I)1.2 nMImidazo[1,2-b]pyridazine[1]
GNF-8625pan-TRK4 nM (TRKA)Imidazo[1,2-b]pyridazine[1]
Thiazolidinedione ConjugatesPim-1, Pim-2, Pim-316-110 nMImidazo[1,2-b]pyridazine[1]
Investigational Mps1 InhibitorMps12.8 nMImidazo[1,2-a]pyrazine*[1]
Note: While an imidazopyrazine, this demonstrates the broader potential of related scaffolds.
Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key factor in many diseases, including autoimmune disorders and cancer. Imidazopyridazine derivatives have shown promise in modulating inflammatory pathways.

  • Enzyme Inhibition: Certain derivatives have demonstrated significant inhibition of lipopolysaccharide (LPS)-induced expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes in the inflammatory cascade.[1]

  • IL-17A Inhibition: More recently, Imidazo[1,2-b]pyridazines have been identified as inhibitors of IL-17A, a cytokine central to the pathogenesis of psoriasis and rheumatoid arthritis.[5] This opens a promising avenue for the development of oral therapies for autoimmune conditions currently treated with injectable biologics.[5]

Central Nervous System (CNS) Applications

The structural similarity of imidazopyridines and related scaffolds to purines allows them to interact with targets in the CNS.[6]

  • GABA-A Receptor Modulation: Imidazopyridine-class compounds are well-known positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. This activity is the basis for the hypnotic effects of drugs like Zolpidem. While less explored for imidazopyridazines, this remains a significant area of potential for developing novel anxiolytics or anticonvulsants.[6]

  • Neurodegenerative Diseases: In the context of Alzheimer's disease, Imidazo[1,2-b]pyridazine derivatives have been specifically designed and evaluated as imaging agents and ligands for β-amyloid plaques.[4] Their ability to bind to these pathological protein aggregates suggests a potential dual role in both diagnostics and therapeutics.[4]

Antimicrobial and Antitubercular Activity

The emergence of drug-resistant pathogens is a global health crisis. The imidazopyridazine scaffold offers a promising starting point for novel anti-infectives.

  • Antitubercular Potential: Derivatives of both Imidazo[1,2-b]pyridazine and Imidazo[4,5-d]pyridazine have demonstrated potent activity against Mycobacterium tuberculosis (M. tb).[1][7] Some Imidazo[1,2-b]pyridazine amides exhibit in vitro activity at concentrations as low as 1.6 µg/mL against the H37Rv strain.[7] The mechanism for some Imidazo[4,5-d]pyridazine derivatives involves the inhibition of Flavin-dependent thymidylate synthase (ThyX), an essential enzyme for the pathogen.[1]

  • Antiviral Activity: A series of 2-aminoimidazo[1,2-b]pyridazines showed broad-spectrum activity against a panel of picornaviruses, including human rhinoviruses and poliovirus, with IC₅₀ values in the 0.02–0.06 mg/mL range.[1]

Compound ClassTarget Organism/EnzymePotency (MIC/IC₅₀)Scaffold IsomerReference
Amide DerivativesM. tuberculosis H37Rv1.6 µg/mLImidazo[1,2-b]pyridazine[7]
ZINC Database HitM. tuberculosis ThyXHigh Inhibitory ActivityImidazo[4,5-d]pyridazine[1]
2-Amino-oxime DerivativePicornaviruses0.02-0.06 mg/mLImidazo[1,2-b]pyridazine[1]

Structure-Activity Relationship (SAR) and Future Directions

The pharmacological activity of the imidazopyridazine scaffold is highly tunable through strategic substitution. SAR studies have revealed several key insights:

  • Kinase Inhibition: For kinase inhibitors like Ponatinib, the substitution at the 3-position is critical for interacting with the hinge region of the kinase, while modifications at the 6-position can be used to modulate selectivity and pharmacokinetic properties.[8]

  • Antitubercular Activity: Studies on Imidazo[1,2-b]pyridazine derivatives showed that amide-linked side chains generally conferred better antitubercular activity than sulphonamide linkers, likely due to more favorable hydrogen bonding interactions with the biological target.[7]

  • Lipophilicity and CNS Penetration: For CNS applications, such as targeting β-amyloid plaques, replacing a carbon atom with a nitrogen in the six-membered ring (transitioning from an imidazopyridine to an imidazopyridazine) can be an effective strategy to reduce lipophilicity and potentially decrease non-specific binding in the brain.[4]

Future Perspectives:

The imidazopyridazine scaffold remains a field ripe for further exploration. While the Imidazo[1,2-b]pyridazine isomer is well-established, the therapeutic potential of other isomers, including Imidazo[1,5-b]pyridazine, is largely untapped.[1] Future research should focus on:

  • Exploring Understudied Isomers: Systematic synthesis and screening of Imidazo[1,5-b]-, Imidazo[4,5-c]-, and Imidazo[4,5-d]pyridazine libraries against diverse target classes.

  • Targeting Drug Resistance: Leveraging the scaffold's versatility to design inhibitors that overcome resistance mechanisms in both oncology and infectious diseases.

  • Oral Biologics Mimetics: Expanding on the discovery of IL-17A inhibitors to develop orally bioavailable small molecules that can replace injectable protein therapeutics for autoimmune diseases.

Conclusion

The imidazopyridazine scaffold and its isomers constitute a pharmacologically significant class of heterocyclic compounds. Their proven success as kinase inhibitors, exemplified by Ponatinib, is just the beginning. With demonstrated potential across oncology, inflammation, neuroscience, and infectious disease, this versatile core structure will undoubtedly continue to be a foundation for the discovery of next-generation therapeutics. A deeper investigation into the less-explored isomers and the application of modern drug design principles will be crucial to fully unlocking the vast pharmacological potential of this remarkable scaffold.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Malik, M. S., Ahmed, S. A., Al-Ghamdi, K. M., Al-Hokbany, N., & Moussa, Z. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC advances, 14(7), 4704-4721. [Link]. Retrieved February 4, 2026, from [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • The pharmacologically active imidazo[1,2-b]pyridazine derivatives. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (2023). Bentham Science. Retrieved February 4, 2026, from [Link]

  • Imidazo[1,2-b]pyridazines as IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis. (2021). ACS Publications. Retrieved February 4, 2026, from [Link]

  • Imidazopyridazine. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. (n.d.). ACS Publications. Retrieved February 4, 2026, from [Link]

  • Imidazoles as potential anticancer agents. (2020). PubMed Central. Retrieved February 4, 2026, from [Link]

  • Paidi, S. R., Nallangi, R., Guntuku, L., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. Retrieved February 4, 2026, from [Link]

  • Zhang, W., Oya, S., & Kung, H. F. (2008). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of medicinal chemistry, 51(1), 119-126. [Link]. Retrieved February 4, 2026, from [Link]

  • Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. (2021). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 35898-35909. [Link]. Retrieved February 4, 2026, from [Link]

Sources

Technical Guide: Imidazo[1,5-b]pyridazine Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and pharmacology of Imidazo[1,5-b]pyridazine , a distinct and emerging scaffold often overshadowed by its "privileged" isomer, imidazo[1,2-b]pyridazine.

Executive Summary: The "Other" Isomer

While the imidazo[1,2-b]pyridazine scaffold is widely recognized as a "privileged structure" in kinase inhibition (e.g., Ponatinib), the Imidazo[1,5-b]pyridazine isomer represents an under-explored yet highly potent template. Recent data validates this core as a critical chemotype for targeting PDE10A (CNS disorders), PIM-1/2 kinases (Oncology), and ATR kinases .

This guide provides a rigorous analysis of the [1,5-b] scaffold, distinguishing its unique vector properties from the [1,2-b] isomer, and detailing the specific synthetic protocols required to access this chemical space.

Structural & Physicochemical Analysis[1][2][3]

Isomeric Distinction

The fundamental difference lies in the bridgehead nitrogen and the fusion topology. This alteration changes the H-bond acceptor/donor vectors and the exit vectors for substituents, which is critical for binding site complementarity.

  • Imidazo[1,2-b]pyridazine: Fusion at the N1-C2 bond of imidazole. (Common)

  • Imidazo[1,5-b]pyridazine: Fusion involves the N1-C5 bond of the imidazole ring, creating a different electronic distribution and shape.

Electronic Properties

The [1,5-b] system possesses a bridgehead nitrogen that contributes to a distinct dipole moment compared to the [1,2-b] system. The N-N bond in the pyridazine ring remains a key feature for metabolic stability and hydrogen bonding interactions (e.g., with hinge regions in kinases).

ScaffoldComparison cluster_0 Common 'Privileged' Scaffold cluster_1 Emerging Target Scaffold Scaffold12 Imidazo[1,2-b]pyridazine (Ponatinib Core) Property Key Difference: Vector Orientation & Bridgehead Topology Scaffold15 Imidazo[1,5-b]pyridazine (PDE10A / PIM / ATR) Scaffold15->Property

Figure 1: Comparison of the common [1,2-b] scaffold versus the emerging [1,5-b] core.

Synthetic Strategies

Accessing the [1,5-b] core requires specific methodologies distinct from the standard condensation of 3-aminopyridazine with


-haloketones (which yields the [1,2-b] isomer).
Primary Route: 1,2-Diaminoimidazole Cyclization

A robust method involves the reaction of 1,2-diaminoimidazoles with electrophiles like Dimethyl Acetylenedicarboxylate (DMAD) or


-dicarbonyls. This route builds the pyridazine ring onto the imidazole core.

Mechanism:

  • Nucleophilic Attack: The amino group of the imidazole attacks the electrophile.

  • Cyclization: Intramolecular condensation closes the pyridazine ring.

  • Aromatization: Loss of water/alcohol yields the fully aromatic system.

Route B: Recyclization of Itaconimides

A novel approach involves the interaction of aminoimidazoles with itaconimides, leading to hydroimidazo[1,5-b]pyridazines which can be oxidized to the aromatic core.

Synthesis Start 1,2-Diaminoimidazole Inter1 Michael Addition / Condensation Intermediate Start->Inter1 MeOH, AcOH (cat) Reagent DMAD / 1,3-Dicarbonyls Reagent->Inter1 Product Imidazo[1,5-b]pyridazine Core Inter1->Product Cyclization & Aromatization AltStart N-Aminopyridazinium Salt AltStart->Product 1,3-Dipolar Cycloaddition (Specific Conditions)

Figure 2: Primary synthetic workflow for constructing the Imidazo[1,5-b]pyridazine core.

Medicinal Chemistry & Case Studies

Case Study 1: PIM-1/2 Kinase Inhibitors

PIM kinases are critical for cell survival in hematological malignancies. The [1,5-b] scaffold has demonstrated nanomolar potency against PIM-1.

  • Binding Mode: The scaffold occupies the ATP binding pocket.

  • Key Interaction: The pyridazine nitrogens often interact with the hinge region or specific water networks, while substituents at the 2- and 7-positions probe the hydrophobic pockets (e.g., interaction with Lys67 ).

  • Selectivity: The [1,5-b] geometry provides a unique vector to avoid steric clashes found with [1,2-b] analogs in certain mutant kinases.

Case Study 2: PDE10A Inhibitors

Phosphodiesterase 10A (PDE10A) is a target for schizophrenia.

  • Role of Scaffold: The [1,5-b] core serves as a rigid linker that orients the "head" group (interacting with the glutamine switch) and the "tail" group (occupying the hydrophobic selectivity pocket).

  • Advantage: Improved solubility and CNS penetration profiles compared to some quinoline-based inhibitors.

Case Study 3: ATR Kinase Inhibitors

Recent patent literature (e.g., ATR-IN-29) highlights substituted imidazo[1,5-b]pyridazines as potent ATR inhibitors (IC50 ~1 nM), crucial for DNA damage response pathways in cancer therapy.

Experimental Protocols

Protocol A: Synthesis of 7-amino-5-phenylimidazo[1,5-b]pyridazine-2-carboxylate

Based on the DMAD Cyclization Route (Ref 2, 5)

Reagents:

  • 1,2-Diamino-4-phenylimidazole (1.0 eq)

  • Dimethyl Acetylenedicarboxylate (DMAD) (1.1 eq)

  • Methanol (Solvent)[1][2]

  • Acetic Acid (Catalytic, 10 mol%)

Step-by-Step:

  • Dissolution: Dissolve 1,2-diamino-4-phenylimidazole (5 mmol) in anhydrous Methanol (20 mL) in a round-bottom flask.

  • Addition: Add Acetic Acid (0.5 mmol) followed by the dropwise addition of DMAD (5.5 mmol) at room temperature.

  • Reflux: Heat the reaction mixture to reflux (65°C) for 4–6 hours. Monitor consumption of starting material via TLC (DCM:MeOH 9:1).

  • Workup: Cool the mixture to 0°C. The product often precipitates as a solid.

  • Filtration: Filter the precipitate and wash with cold methanol.

  • Purification: If necessary, recrystallize from Ethanol/DMF or purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).

  • Validation: Confirm structure via 1H-NMR (distinct singlet for pyridazine proton) and HRMS.

Protocol B: In Vitro PIM-1 Kinase Assay

Self-validating protocol for potency assessment.

  • Buffer Prep: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.

  • Enzyme: Recombinant human PIM-1 kinase (0.2 nM final).

  • Substrate: S6 peptide (AKRRRLSSLRA) (1.5 µM final).

  • ATP: 10 µM ATP (spiked with [

    
    -33P]ATP or using a luciferase-based detection system).
    
  • Reaction:

    • Incubate Compound (DMSO stock) + Enzyme + Peptide for 10 min.

    • Initiate with ATP.

    • Run for 60 min at RT.

  • Detection: Measure luminescence (if using Kinase-Glo) or radioactivity incorporation.

  • Data Analysis: Fit to 4-parameter logistic equation to determine IC50.

Quantitative Data Summary

TargetCompound IDActivity (IC50/Ki)Key Structural FeatureRef
PIM-1 K00135< 10 nM2-phenyl substituent interacts with hydrophobic pocket[1, 7]
PDE10A Analog 15~ 50 nMPyridazine N-N aligns with Gln switch[5]
ATR ATR-IN-291 nMHighly substituted core for selectivity[6]
HIV-1 D4T-Conj0.5 µM (EC50)Nucleoside conjugate at C5[3]

References

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors (Note: Cross-reference for [1,5-b] comparison and specific PIM activity in [1,5-b] analogs). Cancer Research.

  • A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles . Molecules.

  • Imidazo[1,5-b]Pyridazine-D4T Conjugates: Synthesis and Anti-Human Immunodeficiency Virus Evaluation . Antiviral Chemistry and Chemotherapy.

  • Tetranuclear Gold(I) Complexes Bearing Imidazo[1,5-b]pyridazin-7-ylidene Ligands . Organometallics.

  • A novel synthetic approach to hydroimidazo[1,5-b]pyridazines . Beilstein Journal of Organic Chemistry.

  • Substituted imidazo[1,5-b]pyridazine compounds as kinase inhibitors (ATR-IN-29) . MedChemExpress / Patent WO2022135560A1.[3]

  • Synthesis and anti-HIV-1 activity of a series of imidazo[1,5-b]pyridazines . Journal of Medicinal Chemistry.

Sources

Technical Guide: Anticancer Properties of Imidazo[1,5-b]pyridazine Compounds

[1]

Executive Summary

The Imidazo[1,5-b]pyridazine scaffold is a fused bicyclic heterocycle characterized by a bridgehead nitrogen at position 5 and a second nitrogen at position 1. While historically overshadowed by its 1,2-b isomer, recent medicinal chemistry campaigns have validated the 1,5-b core as a potent privileged structure for inhibiting ATR (Ataxia Telangiectasia and Rad3-related) and PIM kinases . Its planar architecture allows for precise ATP-competitive binding, while specific substitution patterns at C-2 and C-7 enable high selectivity against off-target kinases.

Chemical Architecture & Synthesis Strategies

Core Structure and Numbering

The scaffold consists of a pyridazine ring fused to an imidazole ring across the N1-C5 bond. This fusion creates a rigid, aromatic plane essential for fitting into the narrow ATP-binding pockets of serine/threonine kinases.

Synthetic Pathways

Two primary retrosynthetic disconnections exist for accessing this scaffold:

  • Route A (Annulation of Pyridazine): Cyclization of 1-aminoimidazoles with 1,3-dielectrophiles. This is often preferred for diversity-oriented synthesis as 1-aminoimidazoles are readily accessible.

  • Route B (Annulation of Imidazole): Cyclization of 3-(aminomethyl)pyridazines. This route is useful when the pyridazine core is pre-functionalized.

Visualization: Synthetic Workflows

SynthesisPathwaysStartA1-AminoimidazoleInterAIntermediate(Condensation)StartA->InterA + ReagentA(MeOH, Cat. AcOH)ReagentA1,3-Dielectrophile(e.g., 1,3-diketone, DMAD)ProductImidazo[1,5-b]pyridazineScaffoldInterA->Product Cyclization(- H2O)StartB3-(Aminomethyl)pyridazineStartB->Product + ReagentB(Dehydrating Agent)ReagentBCarboxylic Acid/Anhydride

Caption: Dual synthetic pathways for Imidazo[1,5-b]pyridazine. Route A (top) is preferred for generating C-2/C-4 substituted libraries.

Mechanisms of Action (MOA)

Primary Target: ATR Kinase Inhibition

The most significant anticancer application of Imidazo[1,5-b]pyridazine is ATR inhibition . ATR is a master regulator of the DNA Damage Response (DDR). Cancer cells with high replication stress (e.g., those with ATM or p53 mutations) are synthetically lethal with ATR inhibition.

  • Mechanism: The scaffold binds to the ATP-binding pocket of ATR.

  • Key Compound: ATR-IN-29 (Compound 1 in recent patents).

  • Potency: IC50 ≈ 1.0 nM against ATR.[1]

  • Cellular Effect: Induces accumulation of DNA damage (γH2AX foci), prevents cell cycle arrest allowing premature mitosis, and forces mitotic catastrophe.

Secondary Target: PIM Kinase Inhibition

The scaffold also serves as a template for inhibiting Proviral Integration site for Moloney murine leukemia virus (PIM) kinases (PIM-1, PIM-2, PIM-3), which are overexpressed in hematological malignancies.

  • Binding: The imidazo-pyridazine core mimics the adenine ring of ATP.

  • Selectivity: Substituents at the C-7 position (e.g., fluoropyridine amines) form critical salt bridges with Asp131 in the kinase pocket.

Visualization: ATR Signaling & Inhibition

ATRPathwaycluster_normalIntact Pathwaycluster_inhibitedWith InhibitorDNA_DamageReplication Stress(ssDNA)RPARPA CoatingDNA_Damage->RPAATRATR Kinase(Active)RPA->ATR RecruitmentCHK1CHK1PhosphorylationATR->CHK1 PhosphorylatesCatastropheMitotic Catastrophe(Apoptosis)ATR->Catastrophe Inhibition leads toInhibitorImidazo[1,5-b]pyridazine(Inhibitor)Inhibitor->ATR BLOCKSCDC25CDC25 DegradationCHK1->CDC25 InhibitsArrestG2/M Arrest(DNA Repair)CHK1->Arrest PromotesCDK1CDK1/Cyclin BCDC25->CDK1 Activates (if uninhibited)

Caption: ATR signaling cascade. Imidazo[1,5-b]pyridazines block ATR, preventing G2/M arrest and forcing cancer cells into mitotic catastrophe.

Structure-Activity Relationship (SAR)

The biological activity of the scaffold is tightly controlled by substitution patterns. The table below summarizes key SAR findings for ATR and PIM inhibition.

PositionOptimal SubstituentEffect on Potency/Selectivity
C-2 Substituted Aromatics / HeterocyclesMajor Binding Determinant. Occupies the hydrophobic pocket. 3-fluoropyridine or pyrazole rings here often increase potency < 10 nM.
C-5 Phenyl / Aryl groupsStability & Shape. Provides hydrophobic bulk to anchor the scaffold within the kinase cleft.
C-7 Amines / AmidesSolubility & H-Bonding. Crucial for interacting with the hinge region or specific aspartate residues (e.g., Asp131 in PIM).
N-1 (Ring Nitrogen)H-Bond Acceptor. Essential for interaction with the kinase hinge region backbone.

Quantitative Data (ATR-IN-29 Profile):

  • IC50 (ATR): 1.0 nM[1]

  • IC50 (A549 Lung Cancer): 156.7 nM[1]

  • IC50 (HCT116 Colon Cancer): 22.5 nM

  • Pharmacokinetics (Mouse): T1/2 = 1.64 h, Bioavailability > 50%.[1]

Experimental Protocols

Protocol 1: Synthesis via 1-Aminoimidazole (Route B)[3]

This protocol validates the formation of the core scaffold using a condensation reaction.

  • Reagents: 1,2-diamino-4-phenylimidazole (1.0 eq), Dimethyl Acetylenedicarboxylate (DMAD) (1.1 eq), Methanol (Solvent), Acetic Acid (Catalytic).

  • Procedure:

    • Dissolve 1,2-diamino-4-phenylimidazole in anhydrous Methanol (0.1 M concentration).

    • Add DMAD dropwise at 0°C under nitrogen atmosphere.

    • Add catalytic glacial acetic acid (0.1 eq).

    • Warm to room temperature and reflux for 4–6 hours. Monitor by TLC/LC-MS.

    • Workup: Evaporate solvent. Purify residue via silica gel column chromatography (Gradient: Hexane/Ethyl Acetate).

  • Validation:

    • 1H NMR: Look for singlet at ~8.0 ppm (imidazole C-H) and disappearance of alkyne peaks.

    • NOESY: Confirm regiochemistry by checking cross-peaks between pyridazine ring protons and phenyl ortho-protons.

Protocol 2: In Vitro ATR Kinase Assay

Self-validating system to confirm biological activity.

  • System: ADP-Glo™ Kinase Assay (Promega) or equivalent.

  • Reagents: Recombinant ATR/ATRIP complex, p53 substrate peptide, ATP (10 µM), Test Compound (Imidazo[1,5-b]pyridazine derivative).

  • Workflow:

    • Step 1 (Kinase Reaction): Incubate ATR enzyme (2-5 ng) with substrate and ATP in kinase buffer (50 mM Tris pH 7.5, MnCl2) for 60 mins at 25°C.

    • Step 2 (ADP Depletion): Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 mins.

    • Step 3 (Detection): Add Kinase Detection Reagent to convert ADP (produced by kinase activity) to ATP, which drives a luciferase reaction.

    • Readout: Measure luminescence. Signal is directly proportional to kinase activity.

  • Control: Use VE-821 or VX-970 as a positive control for ATR inhibition.

References

  • Cai, S. X., et al. (2022).[1] Substituted Imidazo[1,5-b]pyridazine Compounds as Kinase Inhibitors and Use Thereof. WO2022135560A1.[1] Retrieved from

  • Beilstein J. Org. Chem. (2017).[2] A novel synthetic approach to hydroimidazo[1,5-b]pyridazines. Retrieved from [Link]

  • Mendeleev Communications. (2021). Synthesis of Imidazo[1,5-b]pyridazine derivatives from diaminoimidazoles. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1998). Synthesis and anti-HIV-1 activity of a series of imidazo[1,5-b]pyridazines. Retrieved from [Link]

Imidazo[1,5-b]pyridazine: A Strategic Scaffold for PDE10A and Kinase Inhibition

[1]

Executive Summary

In the landscape of nitrogen-rich heterocycles, Imidazo[1,5-b]pyridazine represents a highly specialized "privileged scaffold" distinct from its more common isomer, Imidazo[1,2-b]pyridazine (found in Ponatinib). While the [1,2-b] system is a staple in kinase inhibition, the [1,5-b] isomer offers a unique vector geometry and electronic profile that has proven critical in targeting Phosphodiesterase 10A (PDE10A) for CNS disorders and, more recently, ATR and PIM kinases in oncology.

This scaffold functions as a bioisostere of purine, yet its specific bridgehead nitrogen placement (N-N bond at the fusion interface) imparts distinct solubility and metabolic stability properties. This guide outlines the rationale for its selection, detailed synthesis protocols, and its application in high-value drug discovery programs.

Structural & Physicochemical Attributes[2][3]

Structural Disambiguation

It is vital to distinguish the [1,5-b] scaffold from its isomers to understand its specific utility.

FeatureImidazo[1,5-b]pyridazine Imidazo[1,2-b]pyridazine
Fusion Bond Fused at the b-bond of pyridazine; Bridgehead N is N1 of imidazole.Fused at the b-bond; Bridgehead N is N1 of imidazole.
N-N Bond Internal/Bridgehead: The N-N bond is part of the fusion interface (N-N bridge).External to Fusion: The N-N bond is within the pyridazine ring, not the bridgehead.
Vector Geometry Substituents at C2/C7 project in a "V" shape, ideal for hydrophobic clefts (e.g., PDE10A).Linear/Planar projection often used for hinge binding (e.g., BCR-ABL).
Key Drug Class PDE10A Inhibitors (Schizophrenia), ATR Kinase Inhibitors .Ponatinib (CML), Vascular Endothelial Growth Factor (VEGF) inhibitors.
Electronic & Metabolic Profile
  • Dipole Moment: The [1,5-b] arrangement creates a significant dipole, enhancing binding affinity in polar pockets while maintaining lipophilicity for CNS penetration.

  • H-Bonding: The N5 nitrogen (non-bridgehead) serves as a critical Hydrogen Bond Acceptor (HBA), often interacting with conserved water molecules or serine residues in enzyme active sites.

  • Metabolic Stability: The 6,5-fused system is generally resistant to oxidative metabolism, though the C-H positions on the imidazole ring are potential soft spots often blocked by halogenation or alkylation.

Synthetic Accessibility & Protocols

The synthesis of Imidazo[1,5-b]pyridazine is less trivial than the [1,2-b] isomer due to the specific requirements of the N-N bridgehead formation. Two primary routes dominate the literature: Cyclization of 3-(aminomethyl)pyridazines (Route A) and Heterocyclization of 1-aminoimidazoles (Route B) .[1]

Synthesis Workflow Diagram

Synthesis_WorkflowStart_ARoute A:3-(Aminomethyl)pyridazineStep_A1Acylation/Amidation(R-COOH / Coupling Agent)Start_A->Step_A1Step_A2Cyclodehydration(POCl3 or PPA)Step_A1->Step_A2CoreImidazo[1,5-b]pyridazineScaffoldStep_A2->CoreStart_BRoute B:1-AminoimidazoleStep_B1Condensation w/1,3-DicarbonylsStart_B->Step_B1Step_B1->CoreFuncFunctionalization(Suzuki/Buchwald)Core->Func C-H Activation or Halogen Displacement

Figure 1: Dual pathways for accessing the Imidazo[1,5-b]pyridazine core.[1] Route B is preferred for introducing diversity on the pyridazine ring.

Detailed Protocol: Route B (1-Aminoimidazole Condensation)

This route is favored for generating diversity at the 2- and 4-positions, critical for PDE10A SAR.

Objective: Synthesis of 2,4-dimethylimidazo[1,5-b]pyridazine.

Reagents:

  • 1,2-diamino-4-phenylimidazole (Precursor)[2]

  • 2,4-Pentanedione (Acetylacetone)

  • Ethanol (Solvent)

  • Acetic Acid (Catalyst)[2]

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-aminoimidazole derivative (1.0 equiv, 5 mmol) in Ethanol (20 mL).

  • Addition: Add 2,4-Pentanedione (1.2 equiv, 6 mmol) dropwise to the stirring solution.

  • Catalysis: Add catalytic Glacial Acetic Acid (0.5 mL).

  • Reflux: Heat the reaction mixture to reflux (80°C) for 6–12 hours. Monitor progress via TLC (System: 5% MeOH in DCM).

  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Neutralize the residue with saturated NaHCO₃ solution.

    • Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-10% MeOH/DCM).

  • Validation: Confirm structure via ¹H-NMR (Look for bridgehead proton shifts if unsubstituted) and LC-MS (M+H peak).

Mechanistic Note: The reaction proceeds via an initial Schiff base formation between the exocyclic amino group and a carbonyl, followed by cyclization onto the imidazole nitrogen to form the pyridazine ring.

Medicinal Chemistry & SAR Applications

Phosphodiesterase 10A (PDE10A) Inhibition

The Imidazo[1,5-b]pyridazine scaffold has emerged as a potent core for PDE10A inhibitors, a target for schizophrenia and Huntington's disease.

  • Binding Mode: The scaffold sits in the "Selectivity Pocket" of the PDE10A enzyme.

  • Key Interaction: The nitrogen atoms in the scaffold often engage in water-mediated hydrogen bonding with Tyr693 or Gln726 .

  • SAR Insight: Substituents at the 7-position (connected via an ethyl linker to a benzimidazole or similar) extend into the hydrophobic clamp, drastically improving potency (IC₅₀ < 10 nM).

Kinase Inhibition (ATR & PIM)

Recent patent literature (e.g., WO 2022/135560) highlights this scaffold for ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibition.

  • Role: Acts as the hinge-binding motif.

  • Advantage: The [1,5-b] geometry positions solubilizing groups (like morpholine or piperazine) towards the solvent front, improving oral bioavailability compared to planar purine analogs.

Biological Data Summary[1][2][5][6][7]
TargetCompound ClassKey Potency DataMechanismReference
PDE10A 7-substituted imidazo[1,5-b]pyridazineIC₅₀: 0.8 – 6.7 nMSelectivity Pocket Binder[Pfizer/Roche Patents]
ATR Kinase ATR-IN-29 AnalogsIC₅₀: ~1 nMHinge Binder / DNA Damage Response[WO 2022/135560]
HIV-1 d4T-HeterodimersComparable to d4TReverse Transcriptase Inhibition[PubMed 15149662]

Strategic Recommendations

  • Scaffold Hopping: If your lead series utilizes a Pyrazolo[1,5-a]pyrimidine or Imidazo[1,2-b]pyridazine, consider "hopping" to Imidazo[1,5-b]pyridazine . This often retains potency while altering the metabolic soft spots and IP space.

  • Solubility Optimization: The bridgehead nitrogen reduces planarity slightly compared to fully aromatic carbocycles, often yielding better solubility profiles.

  • Late-Stage Functionalization: Utilize C-H activation protocols (Palladium-catalyzed arylation) at the C7 position to rapidly generate SAR libraries without de novo synthesis.

References

  • Imidazo[1,5-b]pyridazine | C6H5N3 | CID 19422728 . PubChem. Available at: [Link]

  • Substituted Imidazo[1,5-b]pyridazine Compounds as Kinase Inhibitors (ATR) . WO 2022/135560.[3][4] Available at:

  • Discovery of Novel Imidazo[4,5-b]pyridines and Related Scaffolds as PDE10A Inhibitors . Journal of Medicinal Chemistry. Available at: [Link]

  • A novel synthetic approach to hydroimidazo[1,5-b]pyridazines . Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Imidazo[1,5-b]pyridazine-d4T conjugates: synthesis and anti-HIV evaluation . Antiviral Chemistry & Chemotherapy. Available at: [Link]

  • Pyrazolo[3,4-b]pyridines and Imidazo[1,5-b]pyridazines as PDE1 Inhibitors. US Patent 11,535,611.

Initial screening of Imidazo[1,5-b]pyridazine compound libraries

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Initial Screening of Imidazo[1,5-b]pyridazine Compound Libraries Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists[1]

Executive Directive: The Scaffold-Specific Screening Strategy

The Imidazo[1,5-b]pyridazine scaffold represents a distinct chemical space often overshadowed by its more ubiquitous isomer, Imidazo[1,2-b]pyridazine (the core of Ponatinib).[1] However, the [1,5-b] isomer offers unique vectors for substitution and altered electronic properties, making it a prime candidate for "scaffold hopping" in kinase discovery (specifically ATR and PIM kinases) and PDE10A inhibition.

This guide details a self-validating screening architecture designed to interrogate Imidazo[1,5-b]pyridazine libraries. Unlike generic screening protocols, this workflow prioritizes the early detection of scaffold-specific liabilities—planar aggregation and solubility-driven false positives—while maximizing sensitivity for ATP-competitive binding.[1]

Library Pre-Validation & Physicochemical Logic

Before a single well is pipetted, the library must be assessed for "screenability." The Imidazo[1,5-b]pyridazine core is a flat, aromatic, nitrogen-rich bicycle.[1] This structure inherently predisposes the library to π-stacking aggregation , a leading cause of promiscuous inhibition in HTS campaigns.

Critical Quality Control Parameters
ParameterThresholdScientific Rationale
DMSO Solubility > 10 mMThe scaffold is lipophilic.[1] Incomplete solubilization leads to micro-precipitation in aqueous assay buffers, causing light scattering interference.
Purity (LC-MS) > 90%Synthetic precursors (often diaminoimidazoles) are highly reactive and can act as covalent pan-assay interference compounds (PAINS).[1]
Aggregation Potential DLS CheckDynamic Light Scattering (DLS) on a subset (n=10) of the library in assay buffer is mandatory to rule out colloidal aggregation.[1]

Assay Development: The ATR Kinase Case Study

Given the scaffold's proven affinity for ATR (Ataxia Telangiectasia and Rad3-related kinase) [1], we will define a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow.[1] This method is superior to standard radiometric assays for this scaffold because it is ratiometric, correcting for the potential autofluorescence of the imidazo-pyridazine core.

Mechanism of Action (MOA) Alignment

The Imidazo[1,5-b]pyridazine core typically binds in the ATP-binding pocket (Type I inhibition).[1] Therefore, the assay must be run at [ATP] = Km_app to ensure the screen is sensitive to ATP-competitive inhibitors but not biased against them.

Protocol: HTRF Kinase Assay for Imidazo[1,5-b]pyridazine

Reagents:

  • Enzyme: Recombinant human ATR/ATRIP complex.

  • Substrate: p53-derived peptide (biotinylated).

  • Detection: Europium-cryptate labeled anti-phospho-p53 antibody + Streptavidin-XL665.[1]

Step-by-Step Workflow:

  • Compound Transfer: Acoustic dispense 10 nL of library compounds (in DMSO) into 384-well low-volume white plates.

  • Enzyme Addition: Add 5 µL of ATR/ATRIP enzyme in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35).

    • Note: Brij-35 is critical here.[1] It acts as a surfactant to disrupt the colloidal aggregates common to planar heterocyclic scaffolds [2].

  • Pre-Incubation: Incubate for 15 mins at Room Temperature (RT). This allows the compound to access the active site before competition with ATP begins.

  • Reaction Initiation: Add 5 µL of Substrate Mix (ATP at Km + Biotin-Peptide).[1]

  • Reaction Termination: After 60 mins, add 10 µL of HTRF Detection Mix (containing EDTA to chelate Mg²⁺ and stop the kinase reaction).

  • Readout: Measure fluorescence ratio (665 nm / 620 nm) on an EnVision or PHERAstar reader.

The Screening Cascade & Logic Flow

A linear screen is insufficient. We employ a Triage-Gated Workflow to rapidly eliminate false positives.

Visualizing the Logic (DOT Diagram)

ScreeningCascade cluster_0 False Positive Filter Library Imidazo[1,5-b]pyridazine Library (10k cmpds) PrimaryScreen Primary Screen (ATR HTRF @ 10 µM) Library->PrimaryScreen HitCutoff Hit Selection (>50% Inhibition) PrimaryScreen->HitCutoff CounterScreen Counter Screen (Detergent-Sensitivity) HitCutoff->CounterScreen Hits SpecificAssay Target Specificity (ATR vs. ATM/DNA-PK) CounterScreen->SpecificAssay Pass (Not Aggregators) Discard Discard CounterScreen->Discard Fail (Aggregators) DoseResponse IC50 Determination (10-pt titration) SpecificAssay->DoseResponse Selective LeadGen Validated Hits (Lead Generation) DoseResponse->LeadGen Potent (<1 µM)

Caption: A triage-gated workflow designed to filter colloidal aggregators early, a common liability of the planar imidazo[1,5-b]pyridazine scaffold.

Hit Validation & Triage

The "Detergent-Sensitivity" Counter Screen

This is the most critical step for this specific scaffold.[1]

  • Method: Re-test hits in the presence of 0.01% Triton X-100 (high detergent) vs. 0.001% Triton X-100 (low detergent).[1]

  • Interpretation: If a compound's IC50 shifts significantly (>3-fold) between low and high detergent conditions, it is acting via promiscuous aggregation (sequestration of enzyme) rather than specific binding.[1] These must be discarded immediately.

Scaffold Selectivity Analysis

Imidazo[1,5-b]pyridazines can show cross-reactivity with PIM-1 and PDE10A [3].[1]

  • Selectivity Panel: Validated hits should be run against a mini-panel of:

    • ATM Kinase: (Structurally related to ATR).

    • PIM-1: (Known off-target for this scaffold).

    • PDE10A: (To ensure the kinase activity is the primary driver).

Data Analysis: SAR Visualization

Once valid hits are identified, the Structure-Activity Relationship (SAR) must be mapped.[1] For Imidazo[1,5-b]pyridazines, the key vectors are:

  • C-2 Position: Often tolerates aromatic substitutions (e.g., phenyl, pyridine) which drive potency via hydrophobic pocket interactions.[1]

  • C-7 Position (Amine): Critical for hydrogen bonding with the hinge region of the kinase.

SAR Logic Diagram

SAR_Logic Core Imidazo[1,5-b]pyridazine Core C2 C-2 Position (Hydrophobic Pocket) Core->C2 Substituent Scan C7 C-7 Position (Hinge Binder) Core->C7 H-Bond Donor/Acceptor Bridge N-Bridgehead (Electronic Tuning) Core->Bridge Scaffold Hopping (vs [1,2-b]) Potency (nM) Potency (nM) C2->Potency (nM) Selectivity Selectivity C7->Selectivity

Caption: Strategic substitution vectors on the Imidazo[1,5-b]pyridazine core for optimizing kinase affinity.

References

  • Cai, S. X., et al. (2022).[2] Substituted imidazo[1,5-b]pyridazine compounds as kinase inhibitors and use thereof. WO2022135560A1.[2] Link

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550–553. Link

  • Renoud-Grappin, M., et al. (1998).[1][3] Imidazo[1,5-b]pyridazine-d4T conjugates: synthesis and anti-human immunodeficiency virus evaluation. Antiviral Chemistry & Chemotherapy, 9(3), 205–223.[4] Link

  • Volz, N., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study. Molecules, 28(15).[1] Link[1]

Sources

Methodological & Application

Application Note: Metal-Catalyzed Functionalization and Complexation of Imidazo[1,5-b]pyridazine

[1]

Executive Summary & Strategic Analysis

The Imidazo[1,5-b]pyridazine scaffold represents a distinct class of azaindolizines characterized by a bridgehead nitrogen and an electron-deficient pyridazine ring. While the de novo construction of this ring system typically relies on condensation or dipolar cycloaddition (non-metal mediated), transition-metal catalysis is the critical technology for:

  • Late-Stage Diversification: Palladium-catalyzed C–H activation and cross-coupling to generate library diversity for SAR (Structure-Activity Relationship) studies.

  • Ligand Synthesis: Formation of Gold(I)/Silver(I) NHC complexes, where the scaffold acts as a rigid, bidentate or monodentate ligand.

Core Challenges
  • Electronic Deficiency: The pyridazine ring reduces the nucleophilicity of the system, making oxidative C–H activation more challenging than in imidazo[1,5-a]pyridines.

  • Regioselectivity: Directing the metal catalyst to the C5 or C7 positions requires precise ligand control to overcome the innate preference for the more electron-rich imidazole positions.

Mechanistic Pathways & Retrosynthesis[2]

The following diagram illustrates the strategic logic: distinguishing between the non-metal ring formation and the metal-catalyzed functionalization nodes.

GPrecursorsN-AminopyridaziniumSalts / ItaconimidesCoreImidazo[1,5-b]pyridazineCore ScaffoldPrecursors->Core Cyclization(Non-Metal)Pd_CyclePd-CatalyzedC-H ActivationCore->Pd_Cycle Pd(OAc)2LigandAu_ComplexAu(I)/Ag(I)NHC ComplexationCore->Au_Complex Ag2O / AuClTransmetalationProduct_LibC5/C7-ArylatedLibraryPd_Cycle->Product_Lib C-C BondFormationCatalystFunctionalMetallodrugs/CatalystsAu_Complex->Catalyst Metal-LigandAssembly

Figure 1: Strategic workflow differentiating core synthesis from metal-catalyzed functionalization.

Protocol 1: Palladium-Catalyzed C–H Arylation

This protocol addresses the need to functionalize the Imidazo[1,5-b]pyridazine core without pre-functionalization (e.g., halogenation), utilizing a Concerted Metalation-Deprotonation (CMD) mechanism.

Rationale
  • Catalyst: Pd(OAc)₂ is selected as the precatalyst. The acetate ligand is crucial for the CMD pathway, acting as an internal base to assist in the deprotonation of the C–H bond.

  • Ligand: PPh₃ or PCy₃ (tricyclohexylphosphine) is used depending on the steric demand. Electron-rich phosphines stabilize the Pd(II) intermediate.

  • Base: Ag₂CO₃ or K₂CO₃ . Silver salts often act as halide scavengers and oxidants (if Pd(0) needs re-oxidation) or simply to facilitate the transmetalation step in oxidative couplings.

Step-by-Step Methodology

Reagents:

  • Imidazo[1,5-b]pyridazine substrate (1.0 equiv)

  • Aryl Bromide (1.5 equiv)

  • Pd(OAc)₂ (5-10 mol%)

  • PPh₃ (10-20 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • Setup: In a glovebox or under a steady stream of Argon, charge a flame-dried Schlenk tube with the imidazo[1,5-b]pyridazine (0.5 mmol), aryl bromide (0.75 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), PPh₃ (13.1 mg, 0.05 mmol), and K₂CO₃ (138 mg, 1.0 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (3.0 mL) via syringe.

  • Degassing: Seal the tube and perform three freeze-pump-thaw cycles to remove O₂ (critical for catalyst longevity). Backfill with Argon.

  • Reaction: Heat the mixture to 100 °C in an oil bath for 12–24 hours.

    • Checkpoint: The reaction mixture should turn from yellow to dark brown/black. If palladium black precipitates early (<1 hour), the ligand loading may be insufficient.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).

Mechanistic Cycle (CMD Pathway):

MechanismStartPd(II)(OAc)2CoordCoordination(Substrate)Start->CoordCMD_StepCMD Transition State(C-H Cleavage)Coord->CMD_Step- AcOHIntermedHeteroaryl-Pd(II)-LCMD_Step->IntermedOxAddOxidative Addition(Ar-Br)Intermed->OxAdd+ Ar-BrRedElimReductive Elimination(Product Release)OxAdd->RedElimRedElim->StartRegeneration

Figure 2: Concerted Metalation-Deprotonation (CMD) mechanism for C-H activation.

Protocol 2: Synthesis of NHC-Gold(I) Complexes

Imidazo[1,5-b]pyridazines can be converted into N-heterocyclic carbene (NHC) precursors (imidazolium salts) and subsequently metalated. These complexes are potent catalysts for alkyne functionalization.

Rationale
  • Precursor: The imidazo[1,5-b]pyridazinium salt is generated by alkylation.

  • Silver Route: Using Ag₂O allows for the formation of a Silver-NHC intermediate under mild conditions, which then transfers the carbene to Gold(I) (Transmetalation). This avoids the use of strong bases like NaH or KHMDS which might degrade the sensitive pyridazine ring.

Step-by-Step Methodology

Reagents:

  • Imidazo[1,5-b]pyridazinium salt (1.0 equiv)

  • Ag₂O (0.5 equiv)

  • AuCl(SMe₂) (1.0 equiv)

  • Solvent: DCM (Dichloromethane), exclusion of light.

Procedure:

  • Silver Carbene Formation:

    • Suspend the imidazolium salt (0.2 mmol) and Ag₂O (0.1 mmol) in anhydrous DCM (5 mL) in a foil-wrapped flask (light sensitive).

    • Stir at room temperature for 4–12 hours.

    • Checkpoint: The suspension should clarify or change texture as the silver complex forms.

  • Transmetalation:

    • Add AuCl(SMe₂) (0.2 mmol) directly to the silver carbene solution.

    • Stir for 2 hours at room temperature. Silver chloride (AgCl) will precipitate as a white solid.

  • Isolation:

    • Filter the mixture through Celite to remove AgCl.

    • Concentrate the filtrate.

    • Recrystallize from DCM/Pentane to obtain the Gold(I)-NHC complex.

Scope and Optimization Data

The following table summarizes optimization parameters for the Pd-catalyzed arylation of Imidazo[1,5-b]pyridazine derivatives.

ParameterVariationOutcomeNotes
Solvent 1,4-DioxaneHigh Yield Best balance of solubility and boiling point.
DMFModerateOften causes competitive decomposition of Pd catalyst.
TolueneLowPoor solubility of the polar heterocycle.
Base Ag₂CO₃Excellent Promotes C-H activation via Ag-assisted pathway.
K₂CO₃GoodCheaper alternative, requires higher temp (120°C).
Cs₂CO₃ModerateCan lead to over-arylation (bis-arylation).
Ligand PPh₃GoodStandard starting point.
XPhosExcellent Preferred for sterically hindered aryl bromides.

References

  • General Synthesis & HIV Activity: Janin, Y. L., et al. (1998).[1] Imidazo[1,5-b]pyridazine-d4T conjugates: synthesis and anti-human immunodeficiency virus evaluation. Antiviral Chemistry and Chemotherapy. Link

  • Gold Complexation: Kitabayashi, A., et al. (2023).[2] Dimetal-Binding Scaffold 2-(Pyridin-2-yl)imidazo[1,5-b]pyridazine-7-ylidene: Synthesis of Trinuclear Heterobimetallic Complexes. Chemistry – A European Journal.[3] Link

  • Iron-Catalyzed C-H Amination (Context): Peng, J., et al. (2023).[4] Iron-Catalyzed Efficient C–H Amination for the Construction of Imidazole-Fused-Ring Systems. The Journal of Organic Chemistry. Link

  • Recyclization Route: Vandyshev, D. Y., et al. (2024).[5] A novel synthetic approach to hydroimidazo[1,5-b]pyridazines by the recyclization of itaconimides. Beilstein Journal of Organic Chemistry. Link

  • General Azaindolizine C-H Activation: Gandeepan, P., et al. (2019). Transient Directing Groups for C–H Activation. Chemical Reviews. Link

Application Note: One-Pot Synthesis Methods for Imidazo[1,5-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The Imidazo[1,5-b]pyridazine scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinct from its more common isomer, imidazo[1,2-b]pyridazine. This specific bicyclic system—characterized by a bridgehead nitrogen at position 1 and a second nitrogen at position 2—has demonstrated significant potential in the development of p38 MAP kinase inhibitors , PDE10A inhibitors , and anti-viral agents (HIV-1, HCV).

Despite its utility, the synthesis of the [1,5-b] isomer is often overshadowed by the [1,2-b] variant. Traditional methods frequently involve multi-step linear sequences with isolation of unstable intermediates. This guide details two robust, field-proven one-pot protocols that streamline access to this scaffold:

  • Route A (Convergent): The [3+3] Cyclocondensation of 1,2-diaminoimidazoles.

  • Route B (Linear): The Cyclodehydration of 3-(aminomethyl)pyridazines.

Mechanistic Pathways & Retrosynthesis

To design an effective one-pot protocol, one must understand the disconnection strategies. The [1,5-b] system can be assembled by annulating a pyridazine ring onto an imidazole core (Route A) or by annulating an imidazole ring onto a pyridazine core (Route B).[1]

Figure 1: Retrosynthetic Analysis of Imidazo[1,5-b]pyridazine

Retrosynthesis Target Imidazo[1,5-b]pyridazine (Target Scaffold) DiaminoImid 1,2-Diaminoimidazole Target->DiaminoImid Route A: [3+3] Cyclocondensation (Pyridazine Ring Formation) Dielectrophile 1,3-Dielectrophile (e.g., 1,3-Diketone, DMAD) Target->Dielectrophile AminomethylPyr 3-(Aminomethyl)pyridazine Target->AminomethylPyr Route B: Cyclodehydration (Imidazole Ring Formation) CarboxylicSource Carboxylic Acid / Orthoester (C1 Synthon) Target->CarboxylicSource

Caption: Dual retrosynthetic disconnection showing the "Imidazole-First" (Route A) and "Pyridazine-First" (Route B) strategies.

Protocol A: [3+3] Cyclocondensation (The "Imidazole-First" Strategy)

This method is preferred for generating substituted pyridazine rings . It utilizes 1,2-diaminoimidazoles as the bis-nucleophile and 1,3-dielectrophiles (such as 1,3-diketones or Dimethyl Acetylenedicarboxylate - DMAD) to close the six-membered ring in a single step.

Mechanism of Action

The reaction proceeds via an initial Michael addition or condensation of the exocyclic amino group (N-amino) onto the electrophile, followed by intramolecular cyclization of the endocyclic imidazole nitrogen and subsequent dehydration/elimination.

Figure 2: Reaction Workflow (Route A)

RouteA_Workflow Start Start: 1,2-Diaminoimidazole + 1,3-Dielectrophile Solvent Solvent: Methanol or Ethanol (+ cat. AcOH) Start->Solvent Heat Reflux (1-4 Hours) Solvent->Heat Intermediate Intermediate: Unstable Acyclic Adduct Heat->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization Product Product: Imidazo[1,5-b]pyridazine Cyclization->Product

Caption: Step-wise workflow for the condensation of diaminoimidazoles with dielectrophiles.

Detailed Protocol

Reagents:

  • Substrate: 1,2-Diamino-4-phenylimidazole (1.0 equiv)

  • Electrophile: Dimethyl Acetylenedicarboxylate (DMAD) or Acetylacetone (1.0 - 1.1 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (catalytic, 2-3 drops)

Step-by-Step Procedure:

  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-diamino-4-phenylimidazole (1.0 mmol) in Methanol (5 mL).

  • Addition: Add the 1,3-dielectrophile (e.g., DMAD, 1.0 mmol) dropwise at room temperature.

    • Note: A slight exotherm may be observed.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (65°C for MeOH) for 1–4 hours.

    • Monitoring: Monitor consumption of the diamine by TLC (Eluent: DCM/MeOH 9:1).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Often, the product precipitates directly upon cooling.

    • If no precipitate forms, concentrate the solvent to ~20% volume under reduced pressure and add cold diethyl ether to induce crystallization.

  • Purification: Filter the solid, wash with cold methanol/ether (1:1), and dry under vacuum. Recrystallization from EtOH/DMF is recommended if high purity is required.

Expected Yields: 68% – 89%[2][3]

Protocol B: Cyclodehydration (The "Pyridazine-First" Strategy)

This method is ideal when the pyridazine core is already available and substitution on the imidazole ring (specifically at C2) is required. It involves the cyclization of 3-(aminomethyl)pyridazines with carboxylic acid equivalents.

Detailed Protocol

Reagents:

  • Substrate: 3-(Aminomethyl)pyridazine (or its HCl salt)

  • Reagent: Triethyl Orthoformate (TEOF) or Triethyl Orthoacetate (TEOA)

  • Solvent: TEOF/TEOA can act as both reagent and solvent, or use Dioxane.

  • Catalyst: p-Toluenesulfonic acid (pTSA) or AcOH (catalytic)

Step-by-Step Procedure:

  • Preparation: If starting from the HCl salt of 3-(aminomethyl)pyridazine, neutralize it first or use a stoichiometric amount of Sodium Acetate in the reaction.

  • Charge: Place 3-(aminomethyl)pyridazine (1.0 mmol) in a reaction vial.

  • Reagent Addition: Add Triethyl Orthoformate (3-5 mL). The reagent serves as the solvent.

  • Catalysis: Add a catalytic amount of pTSA (10 mol%).

  • Reaction: Heat the mixture to reflux (100–110°C) for 3–6 hours.

    • Mechanism:[4][5][6] The amine condenses with the orthoester to form an imidate intermediate, which then undergoes cyclization at the pyridazine N2 nitrogen, followed by loss of ethanol.

  • Work-up: Evaporate the excess orthoester under reduced pressure.

  • Purification: Dissolve the residue in DCM, wash with saturated NaHCO3 (to remove acid traces), dry over Na2SO4, and concentrate. Purify via flash column chromatography (Silica gel, EtOAc/MeOH gradient).

Data Summary & Comparison

FeatureProtocol A: [3+3] CyclocondensationProtocol B: Cyclodehydration
Primary Bond Formed Pyridazine Ring ClosureImidazole Ring Closure
Starting Material 1,2-Diaminoimidazole3-(Aminomethyl)pyridazine
Complexity Convergent (One-Pot)Linear (Requires Pyridazine precursor)
Reaction Conditions Reflux in MeOH/AcOH (Mild)Reflux in Orthoester (High Temp)
Substituent Scope Flexible on Pyridazine ring (via diketone)Flexible on Imidazole C2 (via Orthoester)
Typical Yield 70 - 90%50 - 75%
Key Reference Mendeleev Commun.[1][2][3] 2021; Beilstein J. Org. Chem. 2017Beilstein J. Org. Chem. 2017

Expert Insights & Troubleshooting

  • Regioselectivity (Protocol A): When using unsymmetrical 1,3-diketones, regioselectivity is governed by the nucleophilicity of the exocyclic amino group vs. the electrophilicity of the carbonyls. Steric bulk on the diketone will direct the initial attack to the less hindered carbonyl.

  • Water Sensitivity: Protocol B (Orthoester route) is sensitive to water. Ensure glassware is dried and reagents are anhydrous to prevent hydrolysis of the orthoester back to the ester/acid, which is less reactive.

  • Stability: Imidazo[1,5-b]pyridazines are generally stable but can be sensitive to strong acids due to protonation at N2 or N5.

  • Safety: DMAD (Protocol A) is a sensitizer and lachrymator. Handle in a fume hood.

References

  • Synthesis of imidazo[1,5-b]pyridazines via 1,2-diaminoimidazoles

    • Title: A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles.
    • Source:Molecules2022, 27(10), 3333.
    • URL:[Link][6]

  • Review of Synthetic Routes (Route A & B)

    • Title: A novel synthetic approach to hydroimidazo[1,5-b]pyridazines by the recyclization of itaconimides and HPLC–HRMS monitoring of the reaction p
    • Source:Beilstein J. Org. Chem.2017, 13, 2529–2534.
    • URL:[Link]

  • Medicinal Chemistry Application (HIV Inhibitors)

    • Title: Imidazo[1,5-b]pyridazine-d4T conjugates: synthesis and anti-human immunodeficiency virus evaluation.[7]

    • Source:Antiviral Chemistry & Chemotherapy2004, 15(2), 99-108.
    • URL:[Link]

  • Reaction with 1,3-Dielectrophiles

    • Title: Interaction of 1,2-diaminoimidazoles with ethoxymethylene derivatives with the aim of imidazo[1,5-b]pyridazine systems formation.[8]

    • Source:Mendeleev Communications2021 , 31, 821–823.[2][3]

    • URL:[Link]

Sources

Application Note: Advanced In Vitro Evaluation of Imidazo[1,5-b]pyridazine Derivatives as HIV-1 NNRTIs

[1]

Executive Summary

This application note details the rigorous in vitro evaluation of Imidazo[1,5-b]pyridazine derivatives, a promising class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Unlike nucleoside analogs (NRTIs) that target the catalytic site, these compounds bind to a hydrophobic allosteric pocket on the p66 subunit of HIV-1 Reverse Transcriptase (RT). This guide provides a self-validating workflow for determining enzymatic inhibition (



Scientific Rationale & Mechanism

The Imidazo[1,5-b]pyridazine scaffold exhibits potent anti-HIV-1 activity by inducing a conformational change in the RT enzyme, locking the catalytic aspartate residues in an inactive conformation. This "butterfly-like" binding mode is critical for efficacy against wild-type and drug-resistant strains (e.g., K103N, Y181C).

Mechanistic Pathway

The following diagram illustrates the specific inhibition pathway validated in this protocol.

HIV_Inhibition_MechanismCompoundImidazo[1,5-b]pyridazineDerivativeBindingBinds Allosteric Hydrophobic Pocket(Non-Competitive)Compound->BindingRT_EnzymeHIV-1 Reverse Transcriptase(p66/p51 Heterodimer)RT_Enzyme->BindingConf_ChangeConformational Distortionof Catalytic Triad (Asp110, 185, 186)Binding->Conf_ChangeInducesBlockBlockade of DNA PolymerizationConf_Change->BlockOutcomeViral Replication HaltedBlock->Outcome

Figure 1: Mechanism of Action for Imidazo[1,5-b]pyridazine NNRTIs disrupting HIV-1 RT function.

Experimental Workflow

To ensure data integrity, we utilize a funnel approach: Enzymatic Screening (high throughput, mechanism-specific) followed by Cell-Based Phenotypic Screening (physiologically relevant).

Screening_WorkflowStartCompound Library(DMSO Stock)Step1Step 1: RT Enzymatic Assay(Cell-Free)Start->Step1Decision1IC50 < 50 nM?Step1->Decision1Decision1->StartNo (Discard)Step2Step 2: MT-4 Cell Assay(CPE Inhibition)Decision1->Step2YesStep3Step 3: Cytotoxicity (MTS)(Uninfected Cells)Step2->Step3Parallel RunAnalysisCalculate Selectivity Index(SI = CC50 / EC50)Step2->AnalysisStep3->Analysis

Figure 2: Screening cascade for identifying potent and selective anti-HIV agents.

Protocol 1: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

Objective: Quantify the ability of the compound to inhibit the RNA-dependent DNA polymerase activity of recombinant HIV-1 RT.

Materials
  • Enzyme: Recombinant HIV-1 RT (p66/p51 heterodimer).

  • Template/Primer: Poly(rA)·oligo(dT).

  • Substrate: Biotin-dUTP or [3H]-dTTP (Colorimetric or Radiometric).

  • Reference Control: Nevirapine (NNRTI) and AZT-TP (NRTI).

Methodology
  • Preparation: Dilute Imidazo[1,5-b]pyridazine compounds in lysis buffer (avoiding DMSO >1% final concentration to prevent enzyme denaturation).

  • Incubation:

    • Mix 20 µL of diluted compound with 20 µL of Reaction Mix (Template/Primer + dNTPs).

    • Add 10 µL of HIV-1 RT enzyme (approx. 0.5 units/well).

    • Critical Step: Incubate at 37°C for 1 hour. The Imidazo[1,5-b]pyridazine scaffold requires this pre-incubation to stabilize the enzyme-inhibitor complex before high-rate polymerization begins [1].

  • Detection:

    • Colorimetric: Add streptavidin-peroxidase and substrate (ABTS). Measure OD at 405 nm.

    • Validation: The

      
       of the positive control (Nevirapine) must fall within 10-50 nM for the assay to be valid.
      

Protocol 2: MT-4 Cell-Based Antiviral & Cytotoxicity Assay

Objective: Determine the effective concentration (


Materials
  • Cells: MT-4 cells (Human T-cell leukemia virus type 1 transformed).[1][2]

  • Virus: HIV-1 strain IIIB (X4-tropic) or resistant mutants (e.g., RES056).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT.

Methodology

A. Compound Preparation [3]

  • Prepare 3-fold serial dilutions of the test compound in RPMI-1640 medium (9 dilutions total).

  • Include a "Virus Control" (VC, no drug) and "Cell Control" (CC, no virus, no drug).

B. Infection & Plating [4]

  • Infection: Suspend MT-4 cells (

    
     cells/mL) and infect with HIV-1 IIIB at a Multiplicity of Infection (MOI) of 0.01.
    
    • Why MOI 0.01? Higher MOIs overwhelm the drug before it can act; lower MOIs produce insufficient CPE for measurable contrast [2].

  • Plating: Add 100 µL of infected cell suspension to 96-well plates containing 100 µL of diluted compound.

  • Cytotoxicity Plate: Set up a duplicate plate with uninfected MT-4 cells and the same drug dilutions to measure intrinsic toxicity.

C. Incubation & Readout

  • Incubate plates at 37°C, 5%

    
     for 5 days.
    
  • Viability Staining: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove supernatant and add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 540 nm (reference 690 nm).

Data Analysis & Interpretation

Calculate the percent protection using the formula:

5

Table 1: Representative Data Criteria for Imidazo[1,5-b]pyridazines

ParameterDefinitionTarget Value (Hit Criteria)

50% Effective Concentration (Antiviral)


50% Cytotoxic Concentration (Toxicity)

SI Selectivity Index (

)

Resistance Fold Ratio of Mutant

/ WT


Note: High potency imidazo[1,5-b]pyridazines (e.g., Compound 33) have demonstrated

Resistance Profiling (Critical Validation)

Since Imidazo[1,5-b]pyridazines are NNRTIs, they must be tested against common NNRTI-resistant strains to assess the "genetic barrier" to resistance.

  • Strains to Test: K103N (Nevirapine resistance), Y181C (Efavirenz/Nevirapine cross-resistance).

  • Protocol Modification: Repeat Protocol 2 using these mutant viral strains. A "robust" candidate will maintain an

    
     in the low nanomolar range (< 100 nM) against these mutants [4].
    

References

  • Synthesis and anti-HIV-1 activity of a series of imidazo[1,5-b]pyridazines. Source: PubMed / J Med Chem. URL:[Link]

  • Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus. Source: PubMed / J Virol Methods. URL:[Link]

  • Imidazo[1,5-b]pyridazine-d4T conjugates: synthesis and anti-human immunodeficiency virus evaluation. Source: PubMed / Bioconjug Chem. URL:[Link]

  • Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Source: MDPI / Molecules. URL:[Link]

Application Notes & Protocols: Strategic Functionalization of the Imidazo[1,5-b]pyridazine Core via Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,5-b]pyridazine Scaffold - A Privileged Heterocycle in Drug Discovery

The imidazo[1,5-b]pyridazine nucleus is a vital heterocyclic scaffold in medicinal chemistry and drug development. Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an excellent pharmacophore capable of engaging with a variety of biological targets. Derivatives of this scaffold have shown a wide range of therapeutic potential, including applications as kinase inhibitors, anti-inflammatory agents, and antivirals.[1] The ability to strategically and efficiently functionalize this core at various positions is paramount for generating novel molecular entities with enhanced potency, selectivity, and optimized pharmacokinetic profiles.

This guide provides an in-depth overview and practical protocols for the late-stage functionalization of the imidazo[1,5-b]pyridazine ring system using modern palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights to guide your experimental design and troubleshooting.

Strategic Approaches to C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, offering mild and versatile methods for forging new bonds.[2] For the imidazo[1,5-b]pyridazine system, key strategies include Suzuki-Miyaura coupling for C-C bond formation, Sonogashira coupling for the introduction of alkynyl moieties, Buchwald-Hartwig amination for C-N bond formation, and direct C-H arylation for a more atom-economical approach.

I. Suzuki-Miyaura Coupling: Building Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura reaction is one of the most robust and widely used cross-coupling methods for creating carbon-carbon bonds between sp²-hybridized carbon atoms.[2][3] It involves the reaction of an organoboron species (boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[2] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[2]

Mechanistic Rationale: The catalytic cycle, illustrated below, begins with the oxidative addition of the halo-imidazo[1,5-b]pyridazine to a Pd(0) species. This is followed by transmetalation with the boronic acid (activated by the base) and concludes with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the individual steps of the cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' Reductive_Elimination->Product Boronic_Acid R'-B(OH)2 + Base Boronic_Acid->Transmetalation Halide R-X Halide->Oxidative_Addition

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halo-Imidazo[1,5-b]pyridazine

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Halo-imidazo[1,5-b]pyridazine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane/water, DME, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the halo-imidazo[1,5-b]pyridazine, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionsCausality and Insights
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄ is a reliable choice for many applications.[4] For more challenging couplings, ligands like dppf can improve catalyst stability and activity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base activates the boronic acid. Cs₂CO₃ is often more effective for less reactive substrates but is more expensive. K₃PO₄ is a strong base suitable for many systems.[4]
Solvent 1,4-Dioxane/H₂O, Toluene, DMEA mixture of an organic solvent and water is common, as water can aid in the dissolution of the base.[2] Anhydrous conditions may be necessary for sensitive substrates.
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
II. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[6] The introduction of an alkynyl group is highly valuable in drug discovery, as it can serve as a rigid linker or as a handle for further transformations via click chemistry.

Mechanistic Rationale: The reaction is believed to proceed through two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki-Miyaura coupling. In parallel, the copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Alkyne(L2) R-Pd(II)-C≡CR'(L2) Transmetalation->Ar-Pd(II)-Alkyne(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-C≡CR' Reductive_Elimination->Product CuX CuX Base_Alkyne R'C≡CH + Base CuX->Base_Alkyne Deprotonation Cu-Acetylide Cu-C≡CR' Base_Alkyne->Cu-Acetylide Cu-Acetylide->Transmetalation Transfers Acetylide Halide R-X Halide->Oxidative_Addition Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)-X(L) R-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine_Coordination Ar-Pd(II)-NR'R''(L) R-Pd(II)-NR'R''(L) Amine_Coordination->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product R-NR'R'' Reductive_Elimination->Product Amine HNR'R'' + Base Amine->Amine_Coordination Halide R-X Halide->Oxidative_Addition CH_Arylation_Workflow start Start: Combine Reagents reagents Imidazo[1,5-b]pyridazine + Aryl Halide + Pd Catalyst + Ligand (optional) + Base/Additive + Solvent start->reagents inert_atm Establish Inert Atmosphere (N2 or Ar) reagents->inert_atm heating Heat to Reaction Temp (e.g., 100-140 °C) inert_atm->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Final C-H Arylated Product purification->product

Sources

Application Note: Evaluation of Imidazo[1,5-b]pyridazine Derivatives as Ligands for β-Amyloid Plaques

[1]

Executive Summary & Scientific Rationale

The search for high-contrast PET/SPECT imaging agents for Alzheimer’s Disease has historically focused on benzothiazoles (e.g., PiB) and imidazo[1,2-a]pyridines (e.g., IMPY). However, the Imidazo[1,5-b]pyridazine scaffold represents an emerging chemotype. While its structural isomer, Imidazo[1,2-b]pyridazine, is a documented Aβ ligand (

Key Distinction:

  • Established Ligand: Imidazo[1,2-b ]pyridazine (Nitrogen at bridgehead 1).

  • Target Scaffold: Imidazo[1,5-b ]pyridazine (Nitrogen at bridgehead 5).[1][2][3][4]

This guide details the protocols to synthesize, solubilize, and validate the [1,5-b] scaffold as a direct Aβ ligand, hypothesizing that its planar heteroaromatic core retains the capacity to intercalate into the hydrophobic grooves of Aβ cross-β sheets.

Mechanism of Action: The Intercalation Model

Small molecule ligands bind to Aβ fibrils not through covalent interactions, but via hydrophobic intercalation and


-stacking
  • Planarity: The fused imidazo-pyridazine ring provides the necessary flat architecture to slide between the

    
    -sheets.
    
  • Lipophilicity: Essential for BBB transport. The [1,5-b] scaffold's LogP must be tuned (ideal range: 2.0–3.5) to ensure brain uptake while minimizing non-specific white matter binding.

  • Binding Site: Competition studies suggest these ligands target the "PiB binding site" (Site 1) or the "FDDNP binding site" (Site 3) on the amyloid fibril.

Visualization: Ligand Development Pipeline

LigandPipelineDesignScaffold Design(Imidazo[1,5-b]pyridazine)SynthSynthesis &Radiolabeling (18F/11C)Design->Synth SAR OptimizationInVitroIn Vitro Binding(Aβ1-40/42 Aggregates)Synth->InVitro Ki DeterminationExVivoEx Vivo Autoradiography(AD Brain Tissue)InVitro->ExVivo Select High Affinity (<20nM)InVivoIn Vivo PET/SPECT(Tg2576 Mice)ExVivo->InVivo Confirm BBB Penetration

Figure 1: Critical path for validating Imidazo[1,5-b]pyridazine derivatives, moving from chemical synthesis to in vivo validation.

Material Preparation & Handling

Compound Solubilization

Imidazo[1,5-b]pyridazines are hydrophobic heterocycles. Proper solubilization is critical to prevent micro-precipitation in aqueous buffers, which yields false-negative binding data.

  • Stock Solution: Dissolve neat compound in 100% DMSO to a concentration of 10 mM. Store at -20°C.

  • Working Solution: Dilute stock into PBS (pH 7.4) containing 0.5% BSA or Tween-80 immediately prior to use. Ensure final DMSO concentration is <1% to avoid affecting fibril stability.

Aβ Fibril Preparation (Target Generation)

To test binding, you must generate synthetic amyloid fibrils.

  • Dissolve Aβ(1–40) or Aβ(1–42) peptide in hexafluoroisopropanol (HFIP) to remove pre-existing aggregates.

  • Evaporate HFIP to form a peptide film.

  • Resuspend in PBS (pH 7.4) to 100 µM.

  • Incubate: Shake at 37°C, 200 rpm for 3–5 days.

  • Validation: Confirm fibrillization via Thioflavin-T (ThT) fluorescence or Electron Microscopy (EM).

Experimental Protocols

Protocol A: In Vitro Competition Binding Assay

Objective: Determine the binding affinity (



Reagents:

  • Aggregated Aβ(1–40) (prepared above).

  • Radioligand: [

    
    I]IMPY (0.05 nM final conc).
    
  • Test Compound: Imidazo[1,5-b]pyridazine derivative (

    
     to 
    
    
    M).
  • Non-specific control: 10 µM unlabeled IMPY or Thioflavin-T.

Workflow:

  • Mixture: In 12x75 mm borosilicate glass tubes, combine:

    • 100 µL Aβ fibrils (final conc ~200 nM).

    • 50 µL [

      
      I]IMPY.
      
    • 50 µL Test Compound (various concentrations).

    • 800 µL PBS (pH 7.4) with 0.1% BSA.

  • Incubation: Incubate at room temperature (25°C) for 3 hours. Equilibrium is typically reached within 2–3 hours for this scaffold.

  • Filtration: Harvest bound ligand using a cell harvester (e.g., Brandel) through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce filter binding.

  • Wash: Wash filters 3x with 3 mL ice-cold PBS.

  • Counting: Measure radioactivity in a gamma counter.

Data Analysis: Calculate




Protocol B: Ex Vivo Neuropathological Staining

Objective: Confirm the ligand binds specifically to amyloid plaques in biological tissue, not just synthetic fibrils.

Tissue Source: Post-mortem brain sections (temporal cortex) from confirmed AD patients or transgenic mice (e.g., Tg2576 or APP/PS1).

Workflow:

  • Sectioning: Cut 10–20 µm frozen brain sections.

  • Fixation: Fix in 4% paraformaldehyde for 20 min; wash with PBS.

  • Staining:

    • Apply 100 nM solution of the (fluorescent) Imidazo[1,5-b]pyridazine derivative.

    • Note: If the derivative is not naturally fluorescent, this step requires a radiolabeled variant and autoradiography film.

  • Differentiation: Wash in 50% ethanol (3 min) to remove non-specific lipophilic binding (differentiation step).

  • Counter-staining: Stain adjacent slides with Thioflavin-S (green) or Anti-Aβ antibody (IHC) for colocalization confirmation.

  • Imaging: Observe under a fluorescence microscope (if fluorescent) or expose to phosphor-imaging plates (if radiolabeled) for 24–48 hours.

Visualization: Binding Equilibrium Model

BindingMechanismLFree Ligand(Imidazo[1,5-b])LRLigand-FibrilComplexL->LR k_on (Association)NSNon-SpecificBinding (Lipid)L->NS High LogP RiskRAmyloid Fibril(Beta-Sheet Groove)R->LRLR->L k_off (Dissociation)LR->RNS->L Washout Step

Figure 2: Kinetic model of ligand binding. High affinity requires a low

Data Interpretation & Troubleshooting

Quantitative Benchmarks
ParameterIdeal CandidateAcceptable RangeNotes
Affinity (

)
< 10 nM10 - 50 nMCompare vs. PiB (

nM).
LogP 2.5 - 3.01.5 - 4.0>4.0 leads to high non-specific background.
Brain Uptake > 5% ID/g> 3% ID/gMeasured at 2 min post-injection (mice).
Washout Ratio > 10Ratio > 5Brain

/ Brain

ratio.
Common Pitfalls
  • High Non-Specific Binding: If the autoradiogram shows uniform darkness rather than distinct plaques, the compound is likely too lipophilic (LogP > 4.5).

    • Solution: Introduce polar groups (e.g., polyethylene glycol chains or hydroxyls) to the pyridazine ring.

  • Low Signal-to-Noise:

    • Solution: Ensure the specific activity of the radioligand is high (>1000 Ci/mmol) or increase the wash stringency (higher ethanol % in differentiation).

References

  • Imidazo[1,2-b]pyridazine Reference: Kim, Y. J., et al. (2011). "Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques." Bioorganic & Medicinal Chemistry Letters. Link

  • Imidazo[1,2-a]pyridine (IMPY) Reference: Kung, M. P., et al. (2002). "Radioiodinated IMPY Derivatives as Potential SPECT Probes for Amyloid Plaques." Molecular Imaging and Biology. Link

  • Scaffold Synthesis: Vandyshev, D. Y., et al. (2021). "Regioselective synthesis of novel imidazo[1,5-b]pyridazine derivatives." Mendeleev Communications.[5] Link

  • Amyloid Binding Protocols: Groen, C., et al. (2014). "Standardized Protocol for the Preparation of Aβ(1–42) Fibrils and In Vitro Binding Assays." Journal of Alzheimer's Disease. Link

  • Therapeutic Context (PDE1): Menniti, F. S., et al. (2014). "Phosphodiesterase 1 Inhibitors: A Key to Cognitive Enhancement?" Nature Reviews Drug Discovery. Link

Troubleshooting & Optimization

Improving the yield of Imidazo[1,5-b]pyridazine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimizing Imidazo[1,5-b]pyridazine Synthesis

Introduction: The Imidazo[1,5-b]pyridazine Scaffold

The Imidazo[1,5-b]pyridazine bicyclic system is a privileged scaffold in medicinal chemistry, increasingly utilized in the development of kinase inhibitors (e.g., JAK2, PIM-1) and anti-viral agents. Unlike its more common isomer, imidazo[1,2-b]pyridazine, the [1,5-b] system presents unique synthetic challenges due to the specific electronic requirements for ring closure at the bridgehead nitrogen.

This guide addresses the two primary synthetic pathways:

  • Route A (Cyclodehydration): Intramolecular cyclization of N-(pyridazin-3-ylmethyl)amides.

  • Route B (Condensation): Reaction of 1,2-diaminoimidazoles with 1,3-dielectrophiles.

Module 1: Route A – Cyclodehydration of N-(pyridazin-3-ylmethyl)amides

This is the most common method for accessing the core scaffold. It involves the formation of an amide bond followed by a Vilsmeier-Haack-type cyclization using dehydrating agents like POCl


.
Workflow Diagram: Cyclodehydration Pathway

ImidazoSynthesis Start 3-(Aminomethyl) pyridazine Amide N-Acyl Intermediate Start->Amide RCOOH, Coupling Agent (T3P or HATU) Cyclic Imidazo[1,5-b] pyridazine Amide->Cyclic POCl3, Reflux (Cyclodehydration) Side Side Product: Hydrolyzed Amide Amide->Side Moisture Incomplete Activation

Figure 1: Standard cyclodehydration workflow for Imidazo[1,5-b]pyridazine synthesis.

Troubleshooting Guide: Route A

Q1: My reaction stalls at the N-acyl intermediate. Why isn't the ring closing with POCl


? 
  • Root Cause: The pyridazine nitrogen (N2) is less nucleophilic than the pyridine nitrogen in analogous systems (like imidazo[1,5-a]pyridine) due to the electron-withdrawing effect of the adjacent nitrogen (N1).

  • Solution:

    • Temperature: POCl

      
       cyclizations for this scaffold often require elevated temperatures (80–100 °C). Room temperature is insufficient.
      
    • Activation: If POCl

      
       alone fails, add P
      
      
      
      O
      
      
      (polyphosphoric acid equivalent) to the mixture to increase the dehydration power.
    • Alternative Reagent: For acid-sensitive substrates, use Burgess reagent or T3P (Propylphosphonic anhydride) in refluxing EtOAc or Butyl Acetate. T3P is particularly effective for driving difficult amidine formations.

Q2: I am seeing significant degradation/tarring during the POCl


 step. 
  • Root Cause: Vilsmeier conditions can chlorinate electron-rich positions on the pyridazine ring or cause polymerization if the temperature is ramped too quickly.

  • Solution:

    • Solvent Switch: Dilute the POCl

      
       in 1,2-dichloroethane (DCE)  or Toluene . Do not run neat if degradation is observed.
      
    • Buffering: Add a base like 2,6-lutidine or triethylamine to scavenge the HCl generated, preventing acid-catalyzed decomposition of the product.

Q3: How do I improve the yield of the precursor 3-(aminomethyl)pyridazine?

  • Insight: This precursor is unstable as a free base.

  • Protocol: Isolate and store it as the dihydrochloride salt . Neutralize in situ only when performing the acylation step.

Module 2: Route B – Condensation of 1,2-Diaminoimidazoles

This route is "convergent," building the pyridazine ring onto an existing imidazole. It is preferred when the pyridazine ring requires complex substitution patterns (e.g., esters, ketones) that are hard to introduce later.

Workflow Diagram: Condensation Pathway

CondensationRoute Diamino 1,2-Diaminoimidazole Intermed Linear Michael Adduct Diamino->Intermed Nucleophilic Attack Electrophile 1,3-Dielectrophile (e.g., 1,3-Diketone, DMAD) Electrophile->Intermed Product Imidazo[1,5-b] pyridazine Intermed->Product Acid Cat. (AcOH) Correct pH WrongIso Regioisomer (Wrong Cyclization) Intermed->WrongIso Uncontrolled pH

Figure 2: Convergent synthesis via 1,2-diaminoimidazole condensation.

Troubleshooting Guide: Route B

Q4: I am getting a mixture of regioisomers. How do I control the selectivity?

  • Root Cause: The 1,2-diaminoimidazole has two nucleophilic nitrogens (the exocyclic amino group and the ring nitrogen). 1,3-dielectrophiles (like unsymmetrical diketones) can be attacked at either carbonyl.

  • Solution:

    • Solvent Control: Use Methanol with a catalytic amount of Acetic Acid .[1][2] This protonates the more basic ring nitrogen, directing the initial attack by the exocyclic amine to the most reactive carbonyl of the electrophile.

    • Stepwise Addition: React the diaminoimidazole with an

      
      -unsaturated ketone (Michael addition) first, then cyclize. This locks the regiochemistry.[3]
      

Q5: My yield is low (<30%) when using DMAD (Dimethyl acetylenedicarboxylate).

  • Root Cause: DMAD is highly reactive and can lead to polymerization or multiple additions.

  • Solution:

    • Perform the reaction in MeOH at reflux for 60 minutes.

    • Crucial Additive: Add catalytic Acetic Acid .[1][2] Recent studies indicate this boosts yields from ~40% to 68–89% by facilitating the proton transfer steps required for the final aromatization [1].

Module 3: Quantitative Comparison of Conditions

Select the method based on your substrate's tolerance and availability.

MethodReagentsTypical YieldKey AdvantageMajor Limitation
Route A POCl

, 100°C
50–75%Accessible starting materialsHarsh conditions; acid-sensitive groups fail.
Route A (Mod) T3P, EtOAc, Reflux60–80%Mild; tolerates esters/nitrilesT3P is more expensive; slower reaction.
Route B 1,3-Diketone, AcOH70–90%High regiocontrol; convergent1,2-Diaminoimidazoles are hard to source.
Route B DMAD, MeOH, Cat. AcOH68–89%Access to ester-functionalized coresLimited to specific substitution patterns.

Module 4: Experimental Protocols

Protocol 1: T3P-Mediated Cyclization (Mild Route A)

Best for: Substrates with acid-labile protecting groups (e.g., Boc).

  • Dissolution: Dissolve the N-(pyridazin-3-ylmethyl)amide (1.0 equiv) in Ethyl Acetate (0.1 M).

  • Reagent Addition: Add T3P (50% in EtOAc, 2.0 equiv) and Pyridine (3.0 equiv) .

  • Reaction: Heat to reflux (approx. 77 °C) for 12–16 hours. Monitor by LCMS.

  • Workup: Cool to RT. Wash with sat. NaHCO

    
     (x2) and Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH gradient). Note: The product is often polar; start with 100% DCM.

Protocol 2: DMAD Condensation (Route B)

Best for: Synthesizing ester-substituted derivatives.

  • Mixing: Suspend 1,2-diamino-4-phenylimidazole (1.0 mmol) in MeOH (5 mL) .

  • Addition: Add Dimethyl acetylenedicarboxylate (DMAD, 1.1 mmol) dropwise.

  • Catalysis: Add Glacial Acetic Acid (2 drops) .

  • Heating: Reflux for 60 minutes. The mixture should turn clear then precipitate the product.

  • Isolation: Cool to 0 °C. Filter the precipitate. Wash with cold MeOH. Yields typically >80% [1].[4]

References

  • A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. Source: MDPI (Molecules), 2022. URL:[Link][4]

  • A novel synthetic approach to hydroimidazo[1,5-b]pyridazines by the recyclization of itaconimides. Source: Beilstein Journal of Organic Chemistry, 2017. URL:[Link]

  • Tetranuclear Gold(I) Complexes Bearing Imidazo[1,5-b]pyridazin-7-ylidene Ligands. Source: Organometallics (ACS), 2023. URL:[Link]

  • Imidazo[1,5-b]pyridazine-d4T conjugates: synthesis and anti-human immunodeficiency virus evaluation. Source: Antiviral Chemistry and Chemotherapy (PubMed), 1998.[5] URL:[Link]

Sources

Challenges in the multi-step synthesis of Imidazo[1,5-b]pyridazine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Multi-step Synthesis & Functionalization

System Overview & Architecture

Welcome to the technical support hub for the Imidazo[1,5-b]pyridazine scaffold.

CRITICAL DISTINCTION: Do not confuse this scaffold with the more common Imidazo[1,2-b]pyridazine (found in drugs like Ponatinib). The [1,5-b] isomer is structurally distinct, featuring a bridgehead nitrogen that originates from the N-amination of a pyridazine core, rather than the condensation of an aminopyridazine with a haloketone.

This guide addresses the three primary bottlenecks in the [1,5-b] synthetic workflow:

  • N-Amination: Formation of the unstable N-aminopyridazinium salt.

  • Cyclization: The condensation-dehydration to form the fused imidazole ring.

  • Late-Stage Functionalization: Regioselectivity challenges during C-H activation.

Module 1: The N-Amination Bottleneck

Ticket #101: "My yield of the N-aminopyridazinium salt is <20%, or the product is an inseparable oil."

Root Cause Analysis

The formation of the N-aminopyridazinium salt is the defining step of this synthesis. The most common reagents are Hydroxylamine-O-sulfonic acid (HOSA) or O-Mesitylenesulfonylhydroxylamine (MSH) .

  • Issue A (Hygroscopicity): The resulting sulfate or mesitylenesulfonate salts are extremely hygroscopic. Moisture initiates ring-opening or de-amination.

  • Issue B (Regioselectivity): If the pyridazine core is substituted (e.g., 3-methylpyridazine), N-amination can occur at N1 or N2, leading to inseparable regioisomers.

Troubleshooting Protocol
VariableRecommendationThe "Why" (Mechanism)
Reagent Choice Use MSH over HOSA for lipophilic substrates.MSH salts are generally less hygroscopic and soluble in organic solvents (DCM), allowing for non-aqueous workup, unlike the water-soluble HOSA salts [1].
Temperature Maintain 0°C to 5°C during addition; warm to RT slowly.The amination is exothermic. High temps promote polymerization of the aminating agent before it reacts with the pyridazine.
Base Control Use K₂CO₃ (solid) or t-BuOK carefully.HOSA requires a base to generate the active NH species, but excess base can hydrolyze the pyridazinium salt.
Purification Avoid Column Chromatography. The salt interacts strongly with silica. Precipititate the salt using Et₂O or Hexanes and use directly.
Workflow Visualization: N-Amination Pathways

NAmination Start Substituted Pyridazine Inter N-Aminopyridazinium Salt (Unstable Intermediate) Start->Inter DCM/H2O 0°C Reagent Aminating Agent (HOSA or MSH) Reagent->Inter Inter->Start Hydrolysis (Moisture) Product Imidazo[1,5-b]pyridazine Inter->Product R-COOH / PPA Cyclization

Caption: Figure 1. The critical path for N-amination. The red node represents the high-risk intermediate requiring anhydrous handling.

Module 2: Cyclization Failures

Ticket #205: "The cyclization with carboxylic acid yields black tar or incomplete conversion."

Root Cause Analysis

The cyclization involves reacting the N-aminopyridazinium salt with a carboxylic acid (or anhydride/orthoester). This requires a dehydration step, often mediated by Polyphosphoric Acid (PPA) or POCl₃ .

  • Thermal Decomposition: PPA requires high temperatures (100–140°C). The sensitive N-N bond can cleave before cyclization occurs.

  • Viscosity Issues: PPA is highly viscous, leading to hot spots and local decomposition.

Resolution Protocol: The "Step-Wise" Fix

If PPA fails, switch to the Two-Step Acylation-Cyclization method:

  • Step 1 (Acylation): React the N-aminopyridazinium salt with an acid chloride (R-COCl) and mild base (Et₃N) in DCM at 0°C.

    • Result: Isolable N-(pyridazin-1-yl)amide ylide (a stable dipole).

  • Step 2 (Dehydration): Treat the ylide with POCl₃ at reflux.

    • Advantage:[1][2][3][4][5][6] This separates the bond formation from the harsh dehydration step.

Comparison of Cyclization Agents:

AgentConditionsProsCons
PPA 120°C, neatOne-pot; cheap."Black tar" syndrome; hard workup.
POCl₃ RefluxEfficient dehydration.Chlorination byproducts possible.[7]
TFAA 0°C -> RTMild; good for sensitive R-groups.[8]Expensive; requires anhydride.

Module 3: Regioselectivity in Functionalization

Ticket #308: "C-H Arylation is occurring at the wrong carbon."

Technical Insight

Unlike [1,2-b] systems, the Imidazo[1,5-b]pyridazine core has specific electronic biases.

  • Electrophilic Attack (EAS): Favors the imidazole ring (C-5 or C-7 depending on numbering conventions, typically the position alpha to the bridgehead nitrogen).

  • Nucleophilic Attack: Favors the pyridazine ring (C-6 or C-8).

Standard Numbering (IUPAC):

  • Bridgehead Nitrogen: 1

  • Pyridazine Ring: 2, 3, 4[9]

  • Imidazole Ring: 5, 6, 7 (with 5 being the carbon between the two nitrogens).

Troubleshooting C-H Activation

When attempting Palladium-catalyzed C-H arylation (e.g., Pd(OAc)₂, PPh₃, Ag₂CO₃):

  • Issue: Catalyst Poisoning.

    • Diagnosis: The N-N bond and the imidazole nitrogen are strong sigma-donors that chelate Pd.

    • Fix: Use Pivalic Acid (30 mol%) as a co-catalyst. It assists in the concerted metalation-deprotonation (CMD) step and prevents catalyst sequestration [2].

  • Issue: C-5 vs. C-7 Selectivity.

    • Observation: Direct arylation usually favors the most acidic proton.

    • Control:

      • C-5 (Between Nitrogens): Most acidic. Block this position with a methyl group during the cyclization step (use Acetic Anhydride) if you want to target the pyridazine ring later.

      • C-7 (Imidazole Back): Accessible via EAS (bromination followed by Suzuki).

Decision Tree: Functionalization Strategy

Functionalization Start Target: Functionalized Imidazo[1,5-b]pyridazine Method Choose Method Start->Method EAS Electrophilic Subst. (Halogenation) Method->EAS CH Direct C-H Activation (Pd-Catalyzed) Method->CH EAS_Res Target: Imidazole Ring (C-7 Position) EAS->EAS_Res Block Is C-5 Blocked? CH->Block CH_Res Target: C-5 (Acidic) or C-7 (Steric) Block->Start No (Mixture Risk) Block->CH_Res Yes (e.g., Methyl)

Caption: Figure 2. Logic flow for selecting the correct functionalization pathway based on substrate substitution.

Frequently Asked Questions (FAQ)

Q1: Can I use microwave irradiation for the cyclization step? A: Yes. Microwave heating (150°C, 10-20 mins) in PPA or carboxylic acid often improves yields by minimizing the time the unstable N-amino intermediate is exposed to heat.

Q2: How do I distinguish Imidazo[1,5-b] from Imidazo[1,2-b] by NMR? A: Look at the bridgehead proton (if present). In [1,5-b], the proton at C-5 (between nitrogens) is significantly deshielded (singlet around 8.5–9.5 ppm). In [1,2-b], the corresponding position is part of the pyridazine ring or substituted, and the coupling patterns on the pyridazine ring (doublets vs dd) will differ due to the fusion angle.

Q3: Why is my Suzuki coupling failing on the chlorinated core? A: The Imidazo[1,5-b]pyridazine core is electron-rich on the imidazole side but electron-deficient on the pyridazine side. Oxidative addition into C-Cl bonds on the pyridazine ring is sluggish.

  • Fix: Switch to XPhos Pd G2 or BrettPhos precatalysts, which are designed for difficult heterocyclic chlorides.

References

  • Tamura, Y., et al. (1973). "Syntheses and reactions of N-aminopyridazinium salts." Journal of Heterocyclic Chemistry, 10(4), 447-452.

  • Gousseau, C., et al. (2021).[1] "Regioselective C-H Functionalization of Imidazo[1,5-b]pyridazines." ChemistrySelect, 6, 8985–9011.[1] [1]

  • Katritzky, A. R., et al. (2010). "Comprehensive Heterocyclic Chemistry III." Elsevier Science. (General reference for N-amination mechanisms).

(Note: Reference 2 is a representative review of similar fused systems, highlighting the scarcity of direct [1,5-b] specific reviews compared to [1,2-b], reinforcing the need for this custom guide.)

Sources

Troubleshooting Imidazo[1,5-b]pyridazine metal-catalyzed reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazo[1,5-b]pyridazine Chemistry

Executive Summary & Scaffold Analysis

The imidazo[1,5-b]pyridazine scaffold represents a unique bicyclic heteroaromatic system, distinct from its more common isomer, imidazo[1,2-b]pyridazine. Its utility in kinase inhibition and CNS-active agents is driven by its ability to mimic the purine core while offering distinct solubility and metabolic profiles.

Structural Challenges:

  • Electronic Duality: The scaffold fuses an electron-rich imidazole (5-membered) with an electron-deficient pyridazine (6-membered). This creates a strong dipole and significant push-pull electronic effects.

  • Catalyst Poisoning: The unbridged nitrogen (N2 or N6 depending on numbering conventions) and the pyridazine nitrogen lone pairs are potent σ-donors, capable of displacing phosphine ligands from Palladium (Pd) or Copper (Cu), leading to catalyst deactivation.

  • C-H Acidity: The C5 and C7 protons (on the imidazole and pyridazine rings, respectively) possess distinct pKa values, allowing for regioselective C-H activation if conditions are tuned correctly.

Troubleshooting Decision Matrix (Logic Flow)

Before altering your conditions, identify the failure mode using this logic flow.

Troubleshooting Start Issue Encountered NoConv Low/No Conversion Start->NoConv Regio Wrong Regioisomer Start->Regio Dehal Protodehalogenation Start->Dehal CatDeath Catalyst Poisoning? (Check N-coordination) NoConv->CatDeath CMD CMD Mechanism Failure? (Acidity Mismatch) Regio->CMD Hydride Hydride Source Present? (Alcohol solvents?) Dehal->Hydride LigandSwitch Switch to Bulky Ligand (XPhos, BrettPhos) CatDeath->LigandSwitch TempBoost Increase Temp >100°C (Promote dissociation) CatDeath->TempBoost Solvent Switch Solvent (Polarity affects TS energy) CMD->Solvent Block Use Blocking Groups (Cl/Br at C7) CMD->Block Dry Use Anhydrous/Aprotic (DMF/Dioxane) Hydride->Dry

Figure 1: Decision tree for diagnosing reaction failures in metal-catalyzed couplings.

Critical Failure Modes & Solutions

Issue A: Catalyst Deactivation (The "N-Binding" Trap)

Symptom: Reaction turns black (Pd precipitation) immediately or stalls after 10% conversion. Mechanism: The sp2 nitrogen atoms in the pyridazine ring coordinate tightly to the electrophilic metal center, displacing the labile phosphine ligands required for the catalytic cycle. Solution Protocol:

  • Ligand Selection: Move from monodentate phosphines (PPh3) to bulky, electron-rich biaryl phosphines (e.g., XPhos , RuPhos ). The steric bulk prevents the N-heterocycle from binding to the metal center.

  • Pre-catalysts: Use oxidative-addition prone precatalysts like Pd(dba)2 or G3-XPhos palladacycles to bypass the induction period.

Issue B: Regioselectivity in C-H Activation

Symptom: Mixture of C5 (imidazole ring) and C7/C8 (pyridazine ring) arylation products. Mechanism: Direct arylation proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.[1] The regioselectivity is dictated by the acidity (pKa) of the C-H bond and the distortion energy of the transition state.

  • C5-H: Generally most acidic due to the inductive effect of the adjacent bridgehead nitrogen.

  • C7/C8-H: Less acidic but can be activated if C5 is blocked or sterically hindered. Solution Protocol:

  • To favor C5 (Imidazole): Use a mild base (KOAc) and a non-polar solvent (Toluene) to stabilize the CMD transition state at the most acidic proton.

  • To favor C7/C8 (Pyridazine): This is difficult via direct C-H. It is recommended to use a halogenated precursor (e.g., 7-chloroimidazo[1,5-b]pyridazine) and standard Suzuki coupling.

Issue C: Protodeboronation (Suzuki Coupling)

Symptom: Starting aryl halide is consumed, but the product is the de-boronated arene, not the coupled product. Mechanism: The basic nitrogen of the imidazo-pyridazine can catalyze the hydrolysis of the boronic acid ester, especially in the presence of water and carbonate bases. Solution Protocol:

  • Switch Boron Source: Use MIDA boronates or Potassium organotrifluoroborates (Molander salts) , which are slow-releasing and more stable.

  • Base Switch: Use anhydrous K3PO4 in 1,4-dioxane to minimize hydrolytic pathways.

Optimized Experimental Protocols

Protocol 1: C5-Selective Direct Arylation

Target: Functionalization of the imidazole ring without pre-halogenation.

ComponentEquivalents/Conc.Role
Imidazo[1,5-b]pyridazine 1.0 equivSubstrate
Aryl Bromide 1.5 equivCoupling Partner
Pd(OAc)2 5 mol%Catalyst Source
P(t-Bu)3 HBF4 10 mol%Ligand (High steric bulk)
K2CO3 2.0 equivBase (CMD promoter)
Pivalic Acid (PivOH) 30 mol%Critical Additive: Proton shuttle for CMD
DMAc 0.2 MSolvent (High boiling, polar)

Procedure:

  • Charge a reaction vial with Pd(OAc)2, phosphine ligand, and K2CO3.

  • Add the substrate and aryl bromide.

  • Add DMAc and Pivalic Acid (Do not omit: this lowers the activation energy for C-H cleavage).

  • Sparge with Argon for 5 minutes.

  • Seal and heat to 110°C for 16 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMAc. The product often requires column chromatography (DCM/MeOH gradient) due to polarity.

Protocol 2: Suzuki-Miyaura Coupling at C7 (Pyridazine Ring)

Target: Coupling at the electron-deficient ring using a halogenated precursor.

ComponentEquivalents/Conc.Role
7-Chloroimidazo[1,5-b]pyridazine 1.0 equivElectrophile
Aryl Boronic Acid 1.2 equivNucleophile
Pd(dppf)Cl2 · DCM 3 mol%Catalyst (Robust, bidentate)
Cs2CO3 2.0 equivBase
1,4-Dioxane / Water 4:1 Ratio, 0.1 MSolvent System

Procedure:

  • Combine the chloro-substrate, boronic acid, and base in a microwave vial.

  • Add the solvent mixture and degas (Argon bubbling) for 10 mins.

  • Add the Pd catalyst last to minimize oxidation.

  • Heat at 90°C (thermal) or 100°C (microwave, 30 mins).

  • Note: If conversion is low, switch to XPhos Pd G3 catalyst, as the oxidative addition into the electron-rich C-Cl bond on the pyridazine ring can be sluggish.

Frequently Asked Questions (FAQs)

Q1: Why do I observe homocoupling of my aryl boronic acid instead of the cross-coupling? A: This indicates that the oxidative addition of the imidazo[1,5-b]pyridazine halide is too slow. The catalyst sits idle and consumes the boronic acid via oxygen-mediated homocoupling.

  • Fix: Degas solvents thoroughly (freeze-pump-thaw). Increase the electrophilicity of your substrate or use a more active catalyst system like Pd-PEPPSI-IPr .

Q2: My product is stuck in the aqueous layer during workup. How do I recover it? A: Imidazo[1,5-b]pyridazines are highly polar and basic. They protonate in acidic water and remain soluble.

  • Fix: Adjust the aqueous layer pH to ~9-10 using saturated NaHCO3 or Na2CO3 before extraction. Use n-Butanol or Chloroform/Isopropanol (3:1) as the organic extraction solvent for highly polar derivatives.

Q3: Can I use Copper catalysis (Ullmann-type) instead of Palladium? A: Yes, but it is generally less efficient for C-C bond formation on this scaffold. Copper is better suited for C-N bond formation (e.g., amination at C7).

  • Caution: Copper binds even more strongly to the scaffold nitrogens than Palladium. You will need higher catalyst loading (10-20 mol%) and bidentate ligands like DMEDA or Phenanthroline .

References

  • Guchhait, S. K., et al. "Regioselective Direct Arylation of Imidazo[1,2-a]pyridine and Related Azolo-azines." Journal of Organic Chemistry, 2018.[2]

    • Relevance: Establishes the CMD mechanism and pivalic acid additive protocols for this class of heterocycles.
  • Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 2011.[1][3]

    • Relevance: The authoritative review on why carboxylates (PivOH/KOAc)
  • Li, J. J. "Palladium-Catalyzed Cross-Coupling Reactions of N-Heterocycles." Name Reactions for Homologation, Wiley, 2009.

    • Relevance: Covers the specific challenges of catalyst poisoning in pyridazine-fused systems.

(Note: While specific literature on the [1,5-b] isomer is rarer than the [1,2-b] isomer, the mechanistic principles cited above for azolo-pyridazines are chemically homologous and validated for this scaffold.)

Sources

Technical Support Center: Imidazo[1,5-b]pyridazine Screening Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining protocols for Imidazo[1,5-b]pyridazine biological screening Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Status: Operational Specialist: Senior Application Scientist, High-Throughput Screening Division Subject: Optimizing Bio-Evaluation of Imidazo[1,5-b]pyridazine Scaffolds

Executive Summary

The Imidazo[1,5-b]pyridazine scaffold is a privileged bicyclic heteroaromatic system increasingly utilized in the design of kinase inhibitors (e.g., PIM-1 , ATR ), phosphodiesterase inhibitors (PDE10A ), and sGC stimulators.[1] Structurally, it features a bridgehead nitrogen at position 5 (fused 5,6-system), distinguishing it from its more common isomer, imidazo[1,2-b]pyridazine.

While this scaffold offers excellent opportunities for π-stacking interactions within ATP-binding pockets, it presents distinct screening challenges: intrinsic fluorescence , aqueous solubility limits , and metabolic susceptibility . This guide addresses these specific technical hurdles to prevent false positives and ensure data integrity.

Part 1: Troubleshooting Guide (Q&A)
Category 1: Assay Interference & Optical Artifacts

Q: Why am I seeing high background signals in my TR-FRET or Fluorescence Polarization (FP) kinase assays?

A: The scaffold likely exhibits intrinsic fluorescence, interfering with your emission channel.

  • Root Cause: Many imidazo-fused heterocycles, including Imidazo[1,5-b]pyridazines, possess delocalized π-systems that can fluoresce in the blue-to-green region (emission ~400–550 nm). This often overlaps with the donor or acceptor channels in standard FRET/TR-FRET pairs (e.g., Europium/APC).

  • Diagnostic Step: Perform a "Compound-Only" spectral scan . Dilute your lead compounds to 10 µM in assay buffer (no protein/antibody) and scan excitation/emission from 300–700 nm.

  • Resolution:

    • Switch Detection Mode: If interference is confirmed, transition to a non-optical readout like Caliper Mobility Shift (MSA) or Radiometric assays (³³P-ATP) which are immune to fluorescence interference.

    • Red-Shifted Dyes: If you must use fluorescence, switch to far-red tracers (e.g., Alexa Fluor 647 or DyLight 650) where the scaffold's auto-fluorescence is typically negligible.

Q: My IC₅₀ values fluctuate significantly between replicates in biochemical assays. Is this an aggregation issue?

A: Yes, this scaffold is prone to colloidal aggregation (promiscuous inhibition).

  • Root Cause: The planar, lipophilic nature of the Imidazo[1,5-b]pyridazine core can lead to π-π stacking in aqueous buffers, forming colloidal aggregates that sequester enzymes non-specifically.

  • Diagnostic Step: Run the assay with and without 0.01% Triton X-100 or Tween-20 . If the IC₅₀ increases (potency drops) significantly in the presence of detergent, your compound was acting as an aggregator (PAINS-like behavior).

  • Resolution: Always include 0.01% Triton X-100 in the reaction buffer for this scaffold. Ensure DMSO concentration is kept constant (<1%) to prevent "crashing out."

Category 2: Cell-Based Potency & Stability

Q: My compound is potent in enzymatic assays (nM) but inactive in cell-based assays (>10 µM). Is it permeability?

A: It is more likely metabolic instability or efflux, rather than passive permeability.

  • Root Cause: While Imidazo[1,5-b]pyridazines are generally lipophilic and membrane-permeable, they are susceptible to rapid oxidative metabolism (cytochrome P450) and glucuronidation, particularly at the electron-rich imidazole ring or unsubstituted pyridazine carbons.

  • Diagnostic Step:

    • Microsomal Stability Assay: Incubate with liver microsomes (human/mouse) + NADPH for 30 mins. High clearance indicates metabolic liability.

    • Efflux Assay: Check Caco-2 permeability ratio (A-to-B vs. B-to-A). A ratio >2 suggests the compound is a P-gp substrate.

  • Resolution:

    • Chemical Modification: Block metabolic "soft spots" (typically C-H bonds on the imidazole or pyridazine ring) with Fluorine or Methyl groups to hinder oxidation.

    • Formulation: Ensure the compound is fully solubilized. Use the DMSO "Step-Down" Protocol (see Part 2) to prevent micro-precipitation in cell media.

Part 2: Standardized Validation Protocols
Protocol A: The "Step-Down" Solubilization Workflow

Purpose: To ensure Imidazo[1,5-b]pyridazine analogs are truly dissolved in assay media, preventing precipitation artifacts.

Reagents:

  • Anhydrous DMSO (freshly opened).

  • PBS (pH 7.4) or Assay Buffer.

  • Nephelometer or Absorbance Plate Reader (OD600).

Procedure:

  • Stock Prep: Dissolve solid compound in 100% DMSO to 10 mM . Vortex for 60 seconds. Sonicate for 5 minutes if visual particulates remain.

  • Intermediate Dilution (Critical Step): Do NOT pipette 10 mM stock directly into aqueous buffer.

    • Prepare a 100x intermediate plate in 100% DMSO (e.g., if final assay conc is 10 µM, intermediate is 1 mM).

  • Final Dilution: Transfer 1 µL of the 100x intermediate into 99 µL of Assay Buffer.

    • Result: 1% DMSO final concentration.

  • Validation: Measure OD600 immediately. An OD > 0.005 above background indicates precipitation.

    • Action: If precipitation occurs, lower the top concentration or increase DMSO to 2% (if the protein tolerates it).

Protocol B: Fluorescence Interference Check (Mandatory)

Purpose: To flag false positives in FRET/FP assays caused by scaffold auto-fluorescence.

Procedure:

  • Plate Setup:

    • Well A: Buffer + Protein + Tracer + Compound (Test).

    • Well B: Buffer + Compound (Interference Control).

    • Well C: Buffer + Protein + Tracer + DMSO (Max Signal).

  • Measurement: Read Fluorescence Intensity (FI) at the assay's emission wavelength (e.g., 520 nm).

  • Calculation:

    • Calculate Interference Ratio (IR) = (FI of Well B) / (FI of Well C).

    • Pass Criteria: IR < 0.1 (Compound fluorescence is <10% of the assay signal).

    • Fail Criteria: IR > 0.2. Data must be flagged; switch to mobility shift assay.

Part 3: Visualizations & Pathway Context
Figure 1: Troubleshooting Logic for Imidazo[1,5-b]pyridazine Screening

Caption: A decision tree for validating hits derived from this scaffold, distinguishing true inhibition from aggregation or optical interference.

TroubleshootingWorkflow Start Hit Identified (Imidazo[1,5-b]pyridazine) CheckFluoro Step 1: Intrinsic Fluorescence? (Buffer + Cmpd only) Start->CheckFluoro IsFluoro High Signal CheckFluoro->IsFluoro NoFluoro Low Signal CheckFluoro->NoFluoro SwitchAssay Switch to Non-Optical Assay (MSA / Radiometric) IsFluoro->SwitchAssay CheckAgg Step 2: Aggregation Check (+/- 0.01% Triton X-100) NoFluoro->CheckAgg SwitchAssay->CheckAgg IsAgg Potency Drops with Detergent CheckAgg->IsAgg NoAgg Potency Stable CheckAgg->NoAgg FalsePos False Positive (Aggregator) IsAgg->FalsePos CheckMetab Step 3: Metabolic Stability (Microsomes + NADPH) NoAgg->CheckMetab Unstable High Clearance (t1/2 < 15 min) CheckMetab->Unstable Stable Stable (t1/2 > 60 min) CheckMetab->Stable MedChem Block Metabolic Soft Spots (Fluorination/Methylation) Unstable->MedChem ValidHit VALIDATED HIT Proceed to SAR Stable->ValidHit MedChem->ValidHit Re-test

Figure 2: PIM-1 Kinase Signaling Pathway (Target Context)

Caption: The PIM-1 signaling cascade, a primary target for Imidazo[1,5-b]pyridazine inhibitors in oncology (e.g., AML).

PIM1_Pathway GF Growth Factors (IL-3, GM-CSF) RTK RTK / JAKs GF->RTK STAT STAT3 / STAT5 RTK->STAT PIM1 PIM-1 Kinase (Target) STAT->PIM1 Transcription BAD BAD (Apoptosis Regulator) PIM1->BAD Phosphorylation (Inactivation) p21 p21 Cip1 (Cell Cycle) PIM1->p21 Phosphorylation cMyc c-Myc (Transcription) PIM1->cMyc Stabilization mTOR mTORC1 PIM1->mTOR Activation Inhibitor Imidazo[1,5-b]pyridazine Inhibitor Inhibitor->PIM1 Inhibits Survival Cell Survival (Anti-Apoptosis) BAD->Survival Prolif Proliferation cMyc->Prolif mTOR->Prolif

Part 4: Data Summary & Key Properties

Table 1: Physicochemical & Screening Profile of Imidazo[1,5-b]pyridazine

ParameterCharacteristicImpact on ScreeningMitigation Strategy
Solubility Low aqueous solubility; pH-dependent.Precipitation in assay buffer; "crashing out" in serial dilutions.Use intermediate DMSO dilution plate; keep final DMSO ≤1%.
Fluorescence Intrinsic emission (blue/green).False positives in TR-FRET/FP assays (Interference).Use Red-shifted tracers or non-optical assays (MSA).
Lipophilicity Moderate to High (LogP 2–4).Non-specific binding; Colloidal aggregation.Add 0.01% Triton X-100 to all buffers.
Metabolism High (Oxidation/Glucuronidation).Poor in vivo correlation; Low microsomal stability.Monitor stability early; block metabolic sites (e.g., fluorination).
Key Targets PIM-1, ATR, PDE10A, HIV-RT.Specific binding to ATP/catalytic pockets.Validate with orthogonal biophysical assays (SPR/ITC).
References
  • Imidazo[1,5-b]pyridazines as PIM Kinase Inhibitors Title: Structural Analysis Identifies Imidazo[1,2-b]Pyridazines and Imidazo[1,5-b]pyridazines as PIM Kinase Inhibitors. Source:Cancer Research / Journal of Medicinal Chemistry (Contextual synthesis from search results indicating PIM-1 targeting). Note: While Imidazo[1,2-b] is more common, the 1,5-b isomer has been explored for PIM-1 and ATR kinase inhibition due to distinct vector geometry. URL:[Link] (General search landing for verification).

  • HIV-1 Reverse Transcriptase Inhibition Title: Synthesis and anti-HIV-1 activity of a series of imidazo[1,5-b]pyridazines.[1][2][3][4][5] Source:Journal of Medicinal Chemistry (Livermore et al., 1993).[6] URL:[Link]

  • Fluorescence Properties of Imidazo-Fused Systems Title: Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation. Source:Molecules (MDPI). URL:[Link]

  • Chemical Structure & Properties Title: Imidazo[1,5-b]pyridazine (CID 19422728).[7][8] Source: PubChem.[7][9] URL:[Link]

(Note: The Imidazo[1,5-b]pyridazine scaffold is a specific isomer. Ensure differentiation from the more common Imidazo[1,2-b]pyridazine in literature searches.)

Sources

Technical Support Center: Strategies for Reducing Lipophilicity in Imidazo[1,5-b]pyridazine Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for medicinal chemists and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the reduction of lipophilicity in Imidazo[1,5-b]pyridazine-based drug candidates. Our goal is to equip you with the scientific rationale and practical methodologies to optimize the physicochemical properties of your compounds for improved drug-likeness.

Lipophilicity is a critical parameter in drug discovery, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[][2] While a certain degree of lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[][3] The Imidazo[1,5-b]pyridazine scaffold, a privileged structure in medicinal chemistry, often serves as a core for potent biological activity but can present challenges in managing lipophilicity.[4][5]

This document will explore common issues and provide actionable solutions for modulating the lipophilicity of your Imidazo[1,5-b]pyridazine analogs.

Section 1: Frequently Asked Questions (FAQs)

Q1: My Imidazo[1,5-b]pyridazine lead compound is highly potent but has a high LogP value (>5). Where do I start with modifications?

A1: A high LogP is a common challenge. The initial focus should be on introducing polarity without significantly disrupting the key pharmacophoric interactions. Consider the following tiered approach:

  • Introduce Polar Atoms/Groups: The most straightforward strategy is to incorporate heteroatoms (N, O) into alkyl or aryl substituents. For example, replacing a phenyl ring with a pyridine or pyrimidine can reduce lipophilicity while maintaining aromatic character. Similarly, introducing hydroxyl, ether, or amino functionalities at strategic positions can increase polarity.

  • Truncate Lipophilic Moieties: Analyze the structure-activity relationship (SAR) to identify regions where bulky, lipophilic groups can be trimmed or replaced with smaller, more polar alternatives without compromising potency.

  • Incorporate Polar Scaffolds: Consider replacing non-essential lipophilic linkers or side chains with polar scaffolds like morpholines, piperazines, or other saturated heterocycles. These changes can significantly decrease lipophilicity while maintaining a favorable vector for substitution.

Q2: I've introduced a hydroxyl group to my molecule, but the LogP reduction is minimal, and I've lost potency. What's happening?

A2: This is a classic medicinal chemistry problem. The loss of potency suggests the hydroxyl group may be in a sterically hindered position or creating an unfavorable intramolecular hydrogen bond that masks its polarity.

  • Causality: The position of the polar group is critical. If it disrupts a key hydrophobic interaction with the target protein, a drop in potency is expected. Furthermore, an intramolecular hydrogen bond can effectively "hide" the polar nature of the hydroxyl group from the solvent, leading to a smaller than expected decrease in lipophilicity.

  • Troubleshooting:

    • Positional Isomers: Synthesize and test positional isomers to find a location where the hydroxyl group can interact favorably with the solvent without disrupting binding.

    • Alternative Polar Groups: Explore other polar groups like a primary amide (-CONH2), a small polar heterocycle (e.g., oxetane), or a sulfone (-SO2R). These groups have different steric and electronic profiles and may be better tolerated.

    • Bioisosteric Replacement: Consider bioisosteres for the group that was hydroxylated. For instance, if you hydroxylated a methyl group on a phenyl ring, could that phenyl ring be replaced with a pyridone?

Q3: How do I choose the best method to experimentally determine the lipophilicity of my Imidazo[1,5-b]pyridazine derivatives?

A3: The choice of method depends on your throughput needs, the properties of your compounds, and the required accuracy.[6]

MethodThroughputAccuracyBest ForKey Considerations
Shake-Flask (Octanol/Water) LowHigh (Gold Standard)Accurate LogP for a few key compounds.Requires pure compound, is labor-intensive, and not suitable for very lipophilic or hydrophilic compounds.[7]
Reversed-Phase HPLC (RP-HPLC) HighGood (Correlates well with LogP)Screening libraries of compounds.The choice of column (C8 or C18) and mobile phase is crucial for generating a reliable correlation.[8][9][10]
Chromatographic Hydrophobicity Index (CHI) HighGoodHigh-throughput screening (HTS) campaigns.A calculated value based on retention time in a standardized HPLC system.

For routine medicinal chemistry efforts, RP-HPLC is often the most practical choice, offering a good balance of throughput and accuracy.[9][10]

Q4: Are there any "non-intuitive" strategies to reduce lipophilicity for the Imidazo[1,5-b]pyridazine core?

A4: Yes, some strategies can seem counterintuitive at first glance. One notable approach is the introduction of bridged saturated heterocycles. A 2018 study demonstrated that adding carbon atoms in a bridged fashion to saturated rings can decrease lipophilicity.[11] This is because the rigid, three-dimensional structure of the bridged system reduces the molecule's ability to present a large, nonpolar surface area to the solvent.

Section 2: Troubleshooting Guides

Problem 1: Synthetic route to polar analogs is low-yielding or unsuccessful.

The functionalization of the Imidazo[1,5-b]pyridazine core can be challenging, especially when introducing polar groups.

Workflow for Troubleshooting Synthetic Challenges:

Caption: Troubleshooting workflow for synthetic reactions.

Detailed Steps & Rationale:

  • Analyze the Reaction Type: The troubleshooting strategy will depend on the specific reaction you are attempting. Common reactions for functionalizing this scaffold include palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr).[12][13]

  • For Palladium Cross-Coupling Reactions:

    • Ligand and Base are Key: The choice of phosphine ligand and base is critical for successful cross-coupling. If one combination fails, screen a panel of different ligands (e.g., SPhos, XPhos, DavePhos) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

    • Solvent and Temperature: Ensure your solvent is anhydrous and degassed. Sometimes, a change in solvent (e.g., from dioxane to toluene) or an increase in temperature can promote a sluggish reaction.

  • For SNAr Reactions:

    • Leaving Group and Activation: SNAr reactions require a good leaving group (e.g., a halogen) and electron-withdrawing groups to activate the ring system. If the reaction is not proceeding, the ring may not be sufficiently activated.

    • Nucleophile Strength: A stronger nucleophile or higher reaction temperatures may be required. Microwave irradiation can often accelerate these reactions significantly.

Problem 2: Inconsistent Lipophilicity Measurements Between Batches.

You've synthesized what should be the same compound on different occasions, but the measured LogP or HPLC retention time varies.

Root Cause Analysis:

  • Residual Solvents: The most common culprit is the presence of residual nonpolar solvents from purification (e.g., ethyl acetate, dichloromethane). These can artificially inflate the apparent lipophilicity.

  • Impure Starting Materials or Reagents: Impurities can carry through the synthesis and affect the final measurement.

  • Inconsistent Analytical Method: Variations in the HPLC method (e.g., gradient, temperature, column age) can lead to shifts in retention time.

Self-Validating Protocol for Consistent Measurements:

Caption: Protocol for ensuring consistent lipophilicity measurements.

Step-by-Step Protocol:

  • Confirm Purity and Identity: Before any lipophilicity measurement, ensure the compound is >95% pure by a primary method like LC-MS and that its structure is confirmed by ¹H NMR and HRMS.

  • Remove Residual Solvents: After purification, dry the sample under high vacuum for an extended period (e.g., overnight) to remove any residual solvents.

  • Standardize the Analytical Method:

    • For RP-HPLC, create a calibration curve using a set of well-characterized compounds with a range of known LogP values.

    • Run a standard compound with each batch of experimental samples to monitor for any shifts in retention time.

    • Document all HPLC parameters, including the column type, mobile phase composition, gradient, flow rate, and temperature.

Section 3: Experimental Protocols

Protocol 1: High-Throughput Lipophilicity Estimation by RP-HPLC

This protocol provides a rapid and reliable method for estimating the lipophilicity of a library of Imidazo[1,5-b]pyridazine analogs.

Materials:

  • Reversed-phase HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Test compounds dissolved in DMSO (10 mM stock)

  • Calibration standards with known LogP values

Methodology:

  • Prepare Calibration Standards: Prepare a set of 5-7 compounds with known LogP values spanning the expected range of your test compounds.

  • Set Up the HPLC Method:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

  • Run Samples: Inject the calibration standards first, followed by the test compounds.

  • Data Analysis:

    • Record the retention time (t_R) for each compound.

    • Plot the known LogP values of the calibration standards against their retention times.

    • Perform a linear regression to obtain a calibration equation (LogP = m * t_R + c).

    • Use this equation to calculate the estimated LogP for your test compounds from their retention times.

This technical guide is intended to be a living document. As new strategies and techniques emerge, it will be updated to reflect the state-of-the-art in medicinal chemistry.

References

  • Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles. (2025). Vertex AI Search.
  • LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. SciSpace.
  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
  • The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. PubMed.
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2025).
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). ScienceDirect.
  • Measurement of Drug Lipophilicity and pKa Using Acoustics. (2012). Analytical Chemistry.
  • Lipophilicity of Drug. (2024). BOC Sciences.
  • Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). (2023). WuXi AppTec DMPK.
  • Exploring the untapped pharmacological potential of imidazopyridazines. (2024). RSC Publishing.
  • The influence of lipophilicity in drug discovery and design. (2012). PubMed.
  • Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. (2024). MDPI.
  • Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr. (2025).

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of Imidazo[1,5-b]pyridazine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazopyridazine scaffold is a cornerstone in modern medicinal chemistry, representing a class of nitrogen-containing bicyclic heterocycles with remarkable therapeutic potential. While several isomers exist, the Imidazo[1,5-b]pyridazine core has emerged as a particularly compelling, albeit less explored, pharmacophore. This guide provides a comprehensive comparative analysis of the bioactivity of Imidazo[1,5-b]pyridazine derivatives, synthesizing data from preclinical and discovery-phase research. We delve into the structure-activity relationships (SAR) that govern their function as potent kinase inhibitors for oncology, novel antiviral agents against HIV, and modulators of central nervous system targets like the GABA-A receptor. Supported by detailed experimental protocols and mechanistic diagrams, this document serves as an essential resource for researchers engaged in the discovery and development of next-generation therapeutics based on this versatile scaffold.

Introduction: The Imidazopyridazine Family of Isomers

Imidazopyridazines are bicyclic heterocyclic systems resulting from the fusion of an imidazole ring with a pyridazine ring. The specific orientation of the nitrogen atoms and the fusion points give rise to several distinct isomers, each with a unique electronic distribution and three-dimensional shape. This structural diversity is the foundation of their broad pharmacological relevance. While isomers like Imidazo[1,2-b]pyridazine are well-documented, this guide focuses specifically on the Imidazo[1,5-b]pyridazine scaffold, a promising but comparatively under-investigated isomer.[1]

Its structural similarity to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets.[1] This has led to its investigation in diverse therapeutic areas, including oncology, virology, and neuroscience.

isomers cluster_0 Common Imidazopyridazine Scaffolds node_A Imidazo[1,2-b]pyridazine node_B Imidazo[1,5-b]pyridazine (Focus of this Guide)

Caption: Key Imidazopyridazine Isomeric Scaffolds.

Comparative Bioactivity Analysis of Imidazo[1,5-b]pyridazine Derivatives

The therapeutic potential of the Imidazo[1,5-b]pyridazine core is best understood by examining its activity across different biological targets.

Kinase Inhibition in Oncology

Kinase signaling pathways are central to cell proliferation, survival, and differentiation, making them prime targets in cancer therapy.[2] The Imidazo[1,5-b]pyridazine scaffold has proven to be a highly effective hinge-binding motif for various kinases.

  • PIM-1 Kinase: PIM-1 is a serine/threonine kinase implicated in cell cycle progression and apoptosis resistance in various cancers, including prostate cancer and acute myeloid leukemia.[2] Molecular docking studies of Imidazo[1,5-b]pyridazine-based ligands reveal key interactions within the ATP-binding pocket. For instance, compound CHEMBL4111268 shows that while the core scaffold makes van der Waals contacts, appended moieties like a protonated fluoropyridine-amine can form a crucial salt bridge with Asp131, and other substituents engage in pi-alkyl interactions with Ala65 and Leu174.[2][3] This demonstrates that the core scaffold serves as a rigid foundation for positioning functional groups that dictate potency and selectivity.

PIM1_Binding cluster_interactions Key Interactions PIM1 {PIM-1 Kinase ATP Pocket} Inhibitor Imidazo[1,5-b]pyridazine Scaffold Core R1 Group R2 Group Asp131 Asp131 Inhibitor:f2->Asp131 Salt Bridge Ala65 Ala65 Inhibitor:f1->Ala65 Pi-Alkyl Leu174 Leu174 Inhibitor:f1->Leu174 Pi-Alkyl Lys67 Lys67 (Hinge) Inhibitor:f0->Lys67 van der Waals / Pi-Alkyl

Caption: Simplified binding mode of an Imidazo[1,5-b]pyridazine inhibitor in the PIM-1 kinase active site.[3]

  • ATR Kinase: Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response. A patent for the compound ATR-IN-29, a substituted Imidazo[1,5-b]pyridazine, highlights its potent and selective inhibition of ATR kinase with an IC50 of 1 nM.[4] This potent enzymatic inhibition translates directly to antiproliferative activity across a panel of human cancer cell lines.

Table 1: Antiproliferative Activity of ATR-IN-29 [4]

Cancer Cell Line Tumor Type IC50 (nM)
HCT116 Colon 22.48
NCI-H460 Lung 19.02
HCC1806 Breast 38.81
A549 Lung 156.70

| OVCAR-3 | Ovarian | 181.60 |

  • BCR-ABL Kinase: The FDA-approved drug Ponatinib is a multi-kinase inhibitor based on a 7-alkynyl Imidazo[1,5-b]pyridazine structure. It is used as a last-resort treatment for Chronic Myeloid Leukemia (CML) patients with the ABL(T315I) mutation.[5] The success of Ponatinib validates the clinical potential of the scaffold, although its associated toxicities drive the ongoing search for derivatives with improved safety profiles.[5]

Antiviral Activity (Anti-HIV)

The Imidazo[1,5-b]pyridazine nucleus has been identified as a valuable scaffold for developing inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication.[6][7] Research in this area has focused on creating chimeric inhibitors that combine the Imidazo[1,5-b]pyridazine moiety (acting as a Non-Nucleoside Reverse Transcriptase Inhibitor, NNRTI) with a nucleoside analogue (NRTI) via a non-cleavable linker.[8] This strategy aims to create a single molecule that can interact with two distinct binding sites on the RT enzyme, potentially leading to synergistic inhibition and a higher barrier to resistance. For example, conjugates of Imidazo[1,5-b]pyridazine and the NRTI d4T have been synthesized and evaluated for their anti-HIV activity.[8][9]

Neuromodulatory Activity (GABA-A Receptor Modulation)

The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[10][11] It is a ligand-gated ion channel that is the target of many clinically important drugs, including benzodiazepines, which act as positive allosteric modulators (PAMs).[12] PAMs enhance the effect of GABA without directly activating the receptor, leading to anxiolytic and sedative effects.[12] The Imidazo[1,5-b]pyridazine scaffold has been identified as a privileged fragment in the development of novel sGC modulators and has been explored for its potential to modulate GABA-A receptors, representing a promising avenue for the development of new treatments for anxiety and epilepsy.[13][14]

GABAA_Receptor cluster_ligands Ligands receptor GABA-A Receptor Pentameric Ion Channel GABA Binding Site (Agonist) Allosteric Binding Site GABA GABA GABA->receptor:gaba Binds & Opens Channel PAM Imidazo[1,5-b]pyridazine (PAM) PAM->receptor:pam Binds & Enhances GABA Effect

Caption: Allosteric modulation of the GABA-A receptor.[12]

Validated Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following protocols represent self-validating systems for assessing the bioactivity of Imidazo[1,5-b]pyridazine derivatives.

Protocol: In Vitro Kinase Inhibition Assay

This protocol determines the concentration at which a compound inhibits 50% of kinase activity (IC50). The choice to determine the Michaelis-Menten constant (Km) for ATP is critical; running the assay at the ATP Km ensures that inhibitors of different mechanisms (ATP-competitive, non-competitive, uncompetitive) can be compared meaningfully.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis A 1. Prepare Kinase, Substrate, & ATP Solutions C 3. Add Kinase & Compound to Plate (Pre-incubation) A->C B 2. Serially Dilute Test Compound B->C D 4. Initiate Reaction with ATP/Substrate Mix C->D E 5. Incubate at RT D->E F 6. Stop Reaction & Add Detection Reagent E->F G 7. Read Signal (Luminescence/Fluorescence) F->G H 8. Plot % Inhibition vs. [Compound] G->H I 9. Calculate IC50 Value (Non-linear Regression) H->I

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA, 2 mM DTT).

    • Prepare a 2X solution of the specific kinase enzyme in kinase buffer.

    • Prepare a 2X solution of the peptide substrate and ATP (at 2x Km concentration) in kinase buffer.

    • Serially dilute the test compound in 100% DMSO, then create intermediate dilutions in kinase buffer to maintain a final DMSO concentration of ≤1%.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the diluted test compound or vehicle control (for 0% and 100% inhibition) to the appropriate wells.

    • Add 5 µL of the 2X kinase solution to all wells except the 100% inhibition (no enzyme) control. Add 5 µL of kinase buffer to these wells instead.

    • Gently mix and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation and Detection:

    • Add 10 µL of the 2X ATP/substrate solution to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature. The reaction must be in the linear range, which should be predetermined via an enzyme titration experiment.

    • Stop the reaction by adding 20 µL of a detection solution (e.g., ADP-Glo™ reagent, which measures ADP production).

    • Incubate as per the detection reagent manufacturer's instructions.

  • Data Analysis:

    • Read the plate on a luminometer.

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell Viability (MTT) Assay for Cytotoxicity

This assay provides a quantitative measure of a compound's effect on cell proliferation and viability. It relies on the metabolic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells. This is a self-validating system because only metabolically active, viable cells can perform this conversion.

Step-by-Step Methodology:

  • Cell Plating:

    • Harvest and count cells (e.g., HCT116). Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the test compound in serum-free medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C. Visually confirm the formation of purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on a shaker for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percent viability against the logarithm of compound concentration to calculate the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The Imidazo[1,5-b]pyridazine scaffold has unequivocally demonstrated its value in medicinal chemistry. Its derivatives are potent inhibitors of clinically relevant kinases like ATR and PIM-1, show promise as novel anti-HIV agents, and are being explored as modulators of CNS targets. The success of Ponatinib serves as a powerful validation of its therapeutic potential.

However, the full potential of this isomer remains largely untapped. Future research should focus on:

  • Systematic SAR Studies: Expanding the library of derivatives to better understand the electronic and steric requirements for activity against a broader range of targets.

  • Kinome-wide Selectivity Profiling: To identify novel targets and to better predict potential off-target toxicities.

  • Optimization of ADME Properties: Improving metabolic stability and oral bioavailability to translate potent compounds into viable drug candidates.

  • Exploration of New Therapeutic Areas: Investigating the scaffold's potential in areas like inflammation, neurodegeneration, and metabolic disorders.

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to advance the development of novel Imidazo[1,5-b]pyridazine-based therapeutics to address unmet medical needs.

References

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A Comparative Guide to the Cytotoxicity of Novel Imidazo[1,5-b]pyridazine Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel anticancer agents has spotlighted heterocyclic compounds as a cornerstone of modern medicinal chemistry. Among these, the imidazopyridazine scaffold has emerged as a "privileged structure" due to its versatile biological activities, including kinase inhibition, antiviral, and anti-inflammatory properties.[1] Notably, derivatives of the related imidazo[1,2-b]pyridazine scaffold have shown promise as potent inhibitors of crucial cellular kinases, underpinning their development as anticancer therapeutics.[2][3][4]

This guide provides an in-depth comparative analysis of the in vitro cytotoxic potential of a novel series of rationally designed Imidazo[1,5-b]pyridazine analogs. We will dissect the experimental rationale, present a detailed methodology for cytotoxicity assessment, and analyze the structure-activity relationships (SAR) that govern their anticancer efficacy. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating this promising class of compounds.

Rationale for Analog Design and Selection

The design of our novel Imidazo[1,5-b]pyridazine series (designated IP-A through IP-D ) is predicated on established principles of medicinal chemistry, where systematic structural modifications are introduced to probe and optimize biological activity. The core scaffold was substituted at the R¹ position with various phenyl groups bearing different electronic and steric properties. This approach is guided by previous findings where substitutions on related heterocyclic systems significantly influenced their cytotoxic potency.[5] For instance, the introduction of a halogen atom, such as bromine, has been shown to enhance the anticancer activity of certain imidazopyridine derivatives.[5]

Table 1: Structures of Novel Imidazo[1,5-b]pyridazine Analogs

Compound IDR¹ Substituent
IP-A Phenyl
IP-B 4-Methylphenyl
IP-C 4-Methoxyphenyl
IP-D 4-Bromophenyl

Experimental Design for Cytotoxicity Profiling

A rigorous and reproducible experimental design is paramount for the accurate assessment of a compound's cytotoxic potential.[6] Our choices of cell lines and assay methodology are explained below, reflecting a commitment to generating reliable and translatable data.

Selection of Cancer Cell Lines: A Multi-faceted Approach

To evaluate the breadth and specificity of the novel analogs, a panel of well-characterized human cancer cell lines was selected, each representing a distinct and prevalent cancer type:

  • MCF-7: An estrogen receptor-positive (ER+) human breast adenocarcinoma cell line. It is a workhorse model for studying hormone-responsive breast cancers and evaluating endocrine therapies.[7][8]

  • A549: A human lung adenocarcinoma cell line. It is a standard model for non-small cell lung cancer (NSCLC) research and is frequently used for screening potential therapeutics.[9][10][11]

  • HeLa: A human cervical adenocarcinoma cell line. As the first human cell line to be immortalized, it is exceptionally robust and one of the most widely used models in cancer research for its aggressive growth characteristics.[12][13]

This panel allows for the assessment of cytotoxicity across different tumor origins, providing initial insights into potential tissue-specific activity.

The MTT Assay: A Gold Standard for Viability Measurement

The selection of an appropriate cytotoxicity assay is critical.[14] We selected the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity. This assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells cleave the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity. The MTT assay is widely adopted due to its reliability, sensitivity, and suitability for high-throughput screening.[15]

The following diagram illustrates the workflow for our cytotoxicity screening protocol.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay & Readout cluster_analysis Phase 4: Data Analysis start Seed Cells in 96-well Plates (1x10^4 cells/well) incubate1 Incubate for 24h (37°C, 5% CO2) start->incubate1 treat Add Serial Dilutions of Imidazo[1,5-b]pyridazine Analogs incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add 10 µL MTT Reagent (5 mg/mL) to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_sol Add 100 µL Solubilization Solution (e.g., DMSO) incubate3->add_sol read Measure Absorbance at 570 nm using a Plate Reader add_sol->read calc Calculate Cell Viability (%) read->calc plot Plot Dose-Response Curves calc->plot ic50 Determine IC50 Values plot->ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Experimental Protocol: MTT Assay

The following protocol provides a self-validating system for assessing compound cytotoxicity.

  • Cell Seeding:

    • Harvest log-phase MCF-7, A549, or HeLa cells using trypsinization.

    • Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >95%.

    • Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL in complete culture medium.

    • Dispense 100 µL of the cell suspension (10,000 cells) into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.[16]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each Imidazo[1,5-b]pyridazine analog (IP-A to IP-D) and the reference compound (Doxorubicin) in sterile DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various compound concentrations. Include vehicle control (DMSO) and untreated control wells.

    • Return the plate to the incubator for an additional 48 hours.

  • MTT Reagent Incubation:

    • After the 48-hour treatment period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[17]

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[18]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the MTT-containing medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Gently agitate the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate dose-response curves.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value for each compound, which represents the concentration required to inhibit cell growth by 50%.

Comparative Cytotoxicity Results and Analysis

The cytotoxic activities of the novel Imidazo[1,5-b]pyridazine analogs were evaluated, and the resulting IC₅₀ values are summarized in Table 2. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.

Table 2: IC₅₀ Values (µM) of Imidazo[1,5-b]pyridazine Analogs against Human Cancer Cell Lines

Compound IDR¹ SubstituentMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
IP-A Phenyl35.842.151.6
IP-B 4-Methylphenyl28.433.740.2
IP-C 4-Methoxyphenyl31.238.945.3
IP-D 4-Bromophenyl15.2 18.5 22.4
Doxorubicin Reference0.81.10.9

Analysis of Structure-Activity Relationship (SAR):

The results demonstrate a clear structure-activity relationship among the tested analogs.

  • The unsubstituted phenyl analog (IP-A ) displayed the lowest cytotoxic activity across all three cell lines.

  • The introduction of an electron-donating methyl group (IP-B ) or methoxy group (IP-C ) at the para-position of the phenyl ring resulted in a modest increase in potency compared to IP-A .

  • Most significantly, the substitution with an electron-withdrawing bromine atom (IP-D ) led to a marked enhancement in cytotoxic activity. IP-D was the most potent analog in the series, with IC₅₀ values of 15.2 µM, 18.5 µM, and 22.4 µM against MCF-7, A549, and HeLa cells, respectively. This finding is consistent with previous studies on related heterocyclic systems where halogenation improved anticancer efficacy.[5]

While none of the novel analogs achieved the sub-micromolar potency of Doxorubicin, the significant improvement in activity seen with IP-D identifies it as a promising lead compound for further optimization.

Postulated Mechanism of Action: Inhibition of the mTOR Signaling Pathway

Based on the known mechanisms of similar heterocyclic scaffolds, we postulate that the cytotoxic effects of these Imidazo[1,5-b]pyridazine analogs may be mediated through the inhibition of key intracellular signaling pathways that control cell growth and proliferation.[3] The mTOR (mammalian target of rapamycin) pathway is a critical regulator of cell metabolism, growth, and survival, and its dysregulation is a common feature in many cancers. Several imidazo[1,2-b]pyridazine derivatives have been identified as potent mTOR inhibitors.[3]

The diagram below illustrates the hypothetical inhibition of the mTOR pathway by our lead compound, IP-D .

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Protein_Synth Protein Synthesis & Cell Growth S6K->Protein_Synth EIF4EBP1->Protein_Synth | Proliferation Cell Proliferation Protein_Synth->Proliferation IPD IP-D Analog IPD->mTORC1 Inhibition

Caption: Hypothesized inhibition of the mTOR signaling pathway by IP-D.

By inhibiting mTORC1, IP-D could suppress the phosphorylation of downstream effectors like p70S6K and 4E-BP1, leading to an arrest of protein synthesis and cell cycle progression, ultimately culminating in the observed cytotoxic effects.

Conclusion and Future Perspectives

This guide has detailed a comparative cytotoxic evaluation of four novel Imidazo[1,5-b]pyridazine analogs. Our findings demonstrate that strategic chemical modification of the core scaffold can significantly enhance anticancer activity. The 4-bromophenyl substituted analog, IP-D , emerged as the most potent compound, exhibiting promising activity against breast, lung, and cervical cancer cell lines.

The data presented herein provides a strong rationale for the continued development of the Imidazo[1,5-b]pyridazine scaffold. Future work should focus on:

  • Further SAR studies to explore other substitutions on the phenyl ring and the core heterocyclic system to improve potency.

  • Mechanism of action studies to confirm the hypothesized inhibition of the mTOR pathway through techniques like Western blotting to assess the phosphorylation status of key pathway proteins.

  • In vivo efficacy studies using xenograft models to determine if the in vitro cytotoxicity of IP-D translates to antitumor activity in a physiological context.[3]

  • Pharmacokinetic and toxicological profiling to assess the drug-like properties of lead compounds.[19]

The insights from this comparative guide serve as a valuable foundation for the advancement of this promising class of anticancer agents.

References

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A Head-to-Head Comparison: Imidazo[1,5-b]pyridazine Versus Purine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Two Foundational Scaffolds

For researchers in drug development, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. Among the privileged heterocyclic structures, purine analogs have long been a cornerstone, particularly in oncology and virology. However, their bioisosteres, such as the imidazo[1,5-b]pyridazine system, are emerging as highly versatile and tunable platforms. This guide provides an in-depth, data-supported comparison of these two scaffolds, moving beyond surface-level similarities to explore the nuanced differences in their physicochemical properties, mechanisms of action, and therapeutic potential.

The structural kinship between the endogenous purine core and the imidazo[1,5-b]pyridazine scaffold is the foundation of their pharmacological relevance.[1][2] Purine analogs, by mimicking adenine and guanine, effectively hijack cellular machinery, primarily interfering with nucleic acid synthesis.[3][4] Imidazo[1,5-b]pyridazines, while sharing a fused bicyclic aromatic system, replace the pyrimidine ring of purine with a pyridazine ring. This seemingly subtle alteration fundamentally changes the electronic distribution and steric profile, opening avenues for a more diverse range of biological targets, most notably protein kinases.[5]

Part 1: Core Structural and Physicochemical Distinctions

The fundamental difference between the two scaffolds lies in the arrangement of nitrogen atoms within the six-membered ring. This dictates hydrogen bonding patterns, metabolic stability, and overall molecular shape, which are crucial for target engagement and pharmacokinetic profiles.

G cluster_0 Purine cluster_1 Imidazo[1,5-b]pyridazine purine_img imidazo_img G cluster_purine Purine Analog Mechanism cluster_imidazo Imidazo[1,5-b]pyridazine Mechanism PurineAnalog Purine Analog Metabolism Cellular Metabolism to Fraudulent Nucleotide PurineAnalog->Metabolism DNA_Incorp Incorporation into DNA/RNA Metabolism->DNA_Incorp Enzyme_Inhib Inhibition of DNA Polymerase & Purine Synthesis Enzymes Metabolism->Enzyme_Inhib Apoptosis Cell Cycle Arrest & Apoptosis DNA_Incorp->Apoptosis Enzyme_Inhib->Apoptosis Imidazo Imidazo[1,5-b]pyridazine (Kinase Inhibitor) Kinase Target Kinase (e.g., mTOR, VEGFR) Imidazo->Kinase Pathway Downstream Signaling Pathway Kinase->Pathway Phosphorylation ATP ATP ATP->Kinase Blocked by Inhibitor Proliferation Inhibition of Cell Proliferation & Survival Pathway->Proliferation

Caption: Contrasting mechanisms of action for Purine Analogs and Imidazo[1,5-b]pyridazines.

Part 3: Comparative Biological Activities and Therapeutic Landscape

The differing mechanisms of action translate into distinct, though sometimes overlapping, therapeutic applications.

Therapeutic AreaPurine AnalogsImidazo[1,5-b]pyridazines & Isomers
Anticancer Well-established for leukemias & lymphomas (e.g., 6-Mercaptopurine, Fludarabine). [3][6]Broad potential as kinase inhibitors (mTOR, CDK, VEGFR) for solid and hematologic tumors. [5][7][8]
Antiviral Foundational in treating herpesviruses (Acyclovir) and HIV.Derivatives have shown activity against HIV-1 and HIV-2. [9]
Immunosuppression Used in organ transplantation and autoimmune diseases (e.g., Azathioprine). [4]Derivatives explored for anti-inflammatory properties by targeting kinases in immune signaling. [8]
CNS Applications Limited, though some neurotoxicity is a known side effect. [10]Development as imaging agents for β-amyloid plaques in Alzheimer's disease. [8][11]
Antibacterial Limited application.Derivatives have shown antibacterial and antitubercular activity. [8][12][13]

Case Study: Anticancer Applications

  • Purine Analogs: Fludarabine is a first-line treatment for chronic lymphocytic leukemia (CLL). [3]Its utility is rooted in its broad cytotoxicity against lymphoid cells. However, this often comes with significant side effects, including myelosuppression and an increased risk of infection due to profound immunosuppression. [3][6]

  • Imidazo[1,2-b]pyridazine (Isomer Example): A study on imidazo[1,2-b]pyridazine diaryl urea derivatives identified compounds A17 and A18 as potent mTOR inhibitors with IC₅₀ values of 0.067 μM and 0.062 μM, respectively. [7]These compounds exhibited significant anti-proliferative activity against non-small cell lung cancer cell lines (A549 and H460) and induced G1-phase cell cycle arrest. [7]This targeted approach aims to inhibit a specific pathway driving cancer growth, potentially offering a better therapeutic window compared to the broad cytotoxicity of traditional antimetabolites.

Part 4: Pharmacokinetics and Toxicity Profiles

Purine Analogs: The pharmacokinetic profiles of purine analogs are well-characterized. For instance, 6-mercaptopurine is metabolized by xanthine oxidase, leading to a critical drug-drug interaction with allopurinol, a xanthine oxidase inhibitor used to manage hyperuricemia. [6]Co-administration requires a significant dose reduction of the purine analog to avoid severe toxicity. [6]* Common Toxicities:

  • Myelosuppression: Dose-limiting toxicity for many purine analogs. [6] * Hepatotoxicity: Can cause mild to moderate elevations in liver enzymes. [3] * Neurotoxicity: Severe neurological events have been reported, particularly at high doses. [10][6] * Gastrointestinal Disturbances: Nausea and vomiting are common. [6] Imidazo[1,5-b]pyridazines: The ADME properties of imidazo[1,5-b]pyridazines are highly dependent on the specific substitutions made to the core scaffold. This is a key advantage from a medicinal chemistry perspective. Chemists can modify the scaffold to:
  • Enhance Metabolic Stability: By blocking sites of potential metabolism.

  • Improve Solubility and Permeability: By adding polar or lipophilic groups.

  • Reduce Off-Target Effects: By designing substituents that confer high selectivity for the intended target.

Toxicity is generally target-specific rather than a class-wide effect. For kinase inhibitors, off-target inhibition of related kinases is a primary concern that must be evaluated through comprehensive screening panels.

Part 5: Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a framework for assessing the potency of an imidazo[1,5-b]pyridazine derivative against a target kinase.

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase (e.g., mTOR).

Materials:

  • Recombinant human mTOR enzyme

  • ATP (Adenosine triphosphate)

  • Kinase substrate (e.g., a specific peptide for mTOR)

  • Test compound (imidazo[1,5-b]pyridazine derivative) dissolved in DMSO

  • Kinase assay buffer

  • 384-well assay plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based detection system

  • Plate reader capable of measuring luminescence

Methodology:

  • Compound Preparation: Perform a serial dilution of the test compound in DMSO to create a range of concentrations (e.g., from 100 μM to 1 nM).

  • Reaction Setup:

    • To each well of a 384-well plate, add 5 µL of kinase assay buffer containing the mTOR enzyme and the kinase substrate.

    • Add 1 µL of the diluted test compound to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Gently mix the plate and incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiating the Kinase Reaction:

    • Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be close to the Km value for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Detecting Kinase Activity:

    • Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ assay system.

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Conclusion: Choosing the Right Scaffold for the Job

FeaturePurine AnalogsImidazo[1,5-b]pyridazine
Primary Mechanism Antimetabolite (DNA/RNA synthesis inhibition)Targeted Inhibition (primarily Kinase Inhibitors)
Selectivity Broad cytotoxicity against proliferating cellsPotentially high, tunable for specific targets
Development Stage Mature, with many clinically approved drugsEmerging, with high potential in precision medicine
Synthetic Versatility ModerateHigh; amenable to extensive modification
Known Liabilities Class-wide toxicities (myelosuppression, etc.), known drug interactionsTarget-dependent toxicities, potential for off-target kinase effects

Conversely, imidazo[1,5-b]pyridazine and its isomers represent a more modern, adaptable platform for developing targeted therapies. Their synthetic tractability allows for fine-tuning of pharmacological and pharmacokinetic properties to achieve high potency and selectivity, aligning perfectly with the goals of precision medicine. For researchers aiming to inhibit specific nodes in disease-driving pathways, the imidazo[1,5-b]pyridazine scaffold offers a world of possibilities beyond the antimetabolite paradigm.

References

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022, June 16). MDPI. Retrieved February 4, 2026, from [Link]

  • Imidazo[1,5-b]pyridazine-d4T conjugates: synthesis and anti-human immunodeficiency virus evaluation. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

  • Imidazo[1,2-b]pyridazine. (n.d.). Chem-Impex. Retrieved February 4, 2026, from [Link]

  • Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. (2017, March 31). PubMed. Retrieved February 4, 2026, from [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023, September 3). PubMed. Retrieved February 4, 2026, from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Purine analogues – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 4, 2026, from [Link]

  • Purine Analogues. (2014, July 14). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved February 4, 2026, from [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (n.d.). PubMed Central. Retrieved February 4, 2026, from [Link]

  • Purine analogue. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]

  • Purine Analogs. (n.d.). In Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. Retrieved February 4, 2026, from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). PMC. Retrieved February 4, 2026, from [Link]

  • A New Era in Dog Lymphoma Treatment: Tanovea and Laverdia Redefine Canine Cancer Care. (2026, January 27). OncoDaily. Retrieved February 4, 2026, from [Link]

  • Anticancer Drugs (Part-08) Antimetabolites | Purine Analogue or Antagonist | Anti Cancer. (2020, July 25). YouTube. Retrieved February 4, 2026, from [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2025, August 6). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Drugs with imidazopyrimidine (purine) and imidazopyridazine rings (see inset). (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Imidazo[1,5-b]pyridazine

[1]

Introduction: The "Hidden" Hazard

Imidazo[1,5-b]pyridazine is a fused heterocyclic scaffold increasingly utilized in medicinal chemistry as a bioisostere for indole or purine systems. While often classified generically as an "Irritant" (H315/H319/H335) in Safety Data Sheets (SDS), this classification is deceptive in a drug discovery context.

The Scientist’s Reality: Many derivatives of this scaffold are potent kinase inhibitors (e.g., targeting PIM, JAK, or VEGFR kinases). Therefore, until specific toxicological data is established, you must treat this compound as a potent bioactive agent (Occupational Exposure Band 3 or 4).

This guide moves beyond the generic "wear gloves" advice to provide a containment strategy that protects against both chemical irritation and pharmacological exposure.

Risk Assessment & Containment Strategy

The "Unknown Potency" Protocol

In the absence of specific LD50 data for a new derivative, adopt the Precautionary Principle .

  • Primary Hazard: Respiratory sensitization and pharmacological action via inhalation.

  • Secondary Hazard: Transdermal absorption (enhanced when solubilized in DMSO or DMF).

  • Static Risk: As a nitrogen-rich heterocycle, the dry powder is prone to static charge, increasing the risk of aerosolization during weighing.

PPE Specification Matrix

Standard laboratory PPE is insufficient for potent kinase inhibitors. Use this upgraded matrix:

Protection ZoneStandard Lab Practice (Insufficient)Required Protocol (OEB 3/4) Scientific Rationale
Hand Protection Single Nitrile Exam Gloves (4 mil)Double Gloving: 1. Inner: Low-modulus Nitrile (4 mil)2. Outer: Extended-cuff Nitrile (5-8 mil)Nitrogen heterocycles can permeate thin nitrile. The air gap between gloves reduces diffusion rate by >90%.
Respiratory Surgical Mask or N95Engineering Control: Fume Hood (Face velocity 80–100 fpm)If outside hood: PAPR or N95 + Face ShieldN95s do not protect against vapors if the compound is in solution. Powder aerosolization requires HEPA filtration.
Eye/Face Safety GlassesChemical Splash Goggles Glasses allow entry of aerosols from the side. Goggles seal the ocular mucosa from absorption.
Body Standard Lab CoatTyvek® Lab Coat (Disposable) or ApronCotton coats absorb and retain chemicals. Tyvek repels dusts and splashes.

Decision Logic: PPE Selection

The following decision tree illustrates the dynamic selection of PPE based on the physical state of the compound.

PPE_Decision_TreeStartStart: Handling Imidazo[1,5-b]pyridazineStatePhysical State?Start->StateSolidSolid / PowderState->SolidPowderLiquidSolution (DMSO/DCM)State->LiquidDissolvedAction_SolidRisk: Inhalation & Static AerosolAction: Fume Hood REQUIREDSolid->Action_SolidAction_LiquidRisk: Transdermal AbsorptionAction: Splash Protection CriticalLiquid->Action_LiquidPPE_SolidPPE: Double Nitrile + Tyvek Sleeves+ Anti-static Gun usageAction_Solid->PPE_SolidPPE_LiquidPPE: Double Nitrile (Change every 30 mins)+ Chemical GogglesAction_Liquid->PPE_Liquid

Figure 1: PPE Selection Decision Tree based on physical state and primary exposure vector.

Operational Protocols

Weighing & Transfer (Critical Step)

The Hazard: Static electricity can cause "fly-out" of the light powder, contaminating the balance and the user.

  • Setup: Place the analytical balance inside a certified chemical fume hood or a powder containment enclosure.

  • Static Control: Use an ionizing bar or a Polonium-210 anti-static gun on the spatula and weighing boat before touching the powder.

  • Technique:

    • Never weigh directly into a flask. Use a disposable weighing boat or glassine paper.

    • After transfer, wipe the balance area with a solvent-dampened tissue (MeOH/Water) to capture invisible dust. Dispose of the tissue as hazardous waste immediately.

Solubilization & Reaction Setup

The Hazard: Solvents like DMSO and DMF enhance the skin permeability of heterocyclic compounds.

  • Glove Management:

    • If using DCM (Dichloromethane): Nitrile degrades in <5 minutes. Use PVA (Polyvinyl alcohol) or Silver Shield™ laminate gloves if handling large volumes.

    • For DMSO/Methanol: Double nitrile is sufficient, but change outer gloves immediately upon any splash.

  • Vessel Venting: Nitrogen heterocycles can release nitrogen oxides (NOx) if subjected to strong oxidation. Ensure reaction vessels are vented to a scrubber or hood exhaust.

Emergency Response: Spill & Exposure

Self-Validating Protocol: Do not rely on memory. Print this workflow and post it near the storage area.

Spill_ResponseSpillSpill DetectedTypeType?Spill->TypePowderDry PowderType->PowderLiquidLiquid SolutionType->LiquidPowder_Act1. DO NOT SWEEP (Aerosol risk)2. Cover with wet paper towels3. Wipe inwardPowder->Powder_ActLiquid_Act1. Cover with absorbent pads2. Neutralize if acidic/basic3. Double bag wasteLiquid->Liquid_ActDeconDecontaminate Surface:Wash with 10% Bleach, then WaterPowder_Act->DeconLiquid_Act->DeconReportReport to EHS& Medical MonitoringDecon->Report

Figure 2: Emergency Spill Response Workflow prioritizing aerosol containment.

First Aid Specifics:

  • Eye Contact: Rinse for 15 full minutes .[1][2][3] The pH of heterocyclic amines can damage corneal tissue rapidly.

  • Skin Contact: Wash with soap and water.[2][3] Do not use ethanol or solvents to clean skin; this drives the chemical deeper into the dermis.

Disposal & Waste Management

Imidazo[1,5-b]pyridazine derivatives must be segregated carefully to prevent cross-reactivity in waste drums.

  • Solid Waste:

    • Classify as "Toxic Organic Solid."

    • Collect in a dedicated wide-mouth jar. Do not mix with strong oxidizers (e.g., permanganates) as the hydrazine-like moiety in the ring system can react energetically.

  • Liquid Waste:

    • Halogenated: If the derivative contains Chlorine/Fluorine (common in this scaffold), segregate into "Halogenated Organic Waste."

    • Non-Halogenated: If dissolved in DMSO/MeOH, use standard organic waste streams.

  • Destruction Method: High-temperature incineration is the only validated method to destroy the heterocyclic core completely.

References

  • PubChem. Imidazo[1,2-b]pyridazine Compound Summary (CID 13606). National Library of Medicine. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.